tert-Butyl L-valinate hydrochloride
Descripción
The exact mass of the compound L-Valine tert-butyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
tert-butyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)8(11)12-9(3,4)5;/h6-7H,10H2,1-5H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIVQIHTTVPKFS-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13518-40-6 | |
| Record name | tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to tert-Butyl L-valinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the chemical properties, synthesis, and analytical characterization of tert-Butyl L-valinate hydrochloride. This compound is a critical building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development.[1][2] Its strategic use as a protected form of the essential amino acid L-valine allows for controlled and specific chemical modifications in the construction of complex molecules.[1]
Core Chemical Properties
This compound is a white to off-white crystalline solid.[3] The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a preferred intermediate in various synthetic applications.[1] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₀ClNO₂ | [3] |
| Molecular Weight | 209.71 g/mol | [3] |
| Melting Point | 135 - 145 °C | [4] |
| Appearance | White to off-white solid | [3] |
| Optical Rotation | [α]²⁰/D +4.4 ± 1°, c = 2 in H₂O | [4] |
| Purity (by NMR) | ≥98.0% | [3] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the esterification of L-valine. A prevalent method involves the reaction of L-valine with isobutylene in the presence of an acid catalyst, followed by conversion to the hydrochloride salt.[5]
Experimental Protocol: Synthesis
Materials:
-
L-Valine
-
Dioxane (or other suitable solvent)
-
Isobutylene
-
p-Toluenesulfonic acid (PTSA) or Sulfuric acid (H₂SO₄) as a catalyst
-
Diethyl ether (dry)
-
Hydrogen chloride (gas or solution in ether)
-
Sodium bicarbonate solution (10%)
-
Brine solution
Procedure:
-
Suspend L-valine in a suitable solvent such as dioxane in a pressure vessel (autoclave).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
-
Introduce isobutylene into the reaction vessel. The amount of isobutylene should be in molar excess.
-
Seal the vessel and stir the reaction mixture at room temperature for 1 to 8 days, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, carefully vent the excess isobutylene.
-
Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.
-
Extract the tert-Butyl L-valinate free base into an organic solvent like diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
To form the hydrochloride salt, cool the ethereal solution of the free base to a low temperature (e.g., -20°C) and slowly add one equivalent of a hydrogen chloride solution in dry ether.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold, dry diethyl ether.
-
Dry the product under vacuum to yield the final white to off-white solid.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., ethanol/diethyl ether)
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol).
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
To induce further crystallization, the flask can be placed in an ice bath.
-
Once crystallization is complete, collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Analytical Characterization
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure of this compound. The expected chemical shifts (δ) in a suitable deuterated solvent (e.g., D₂O or CDCl₃) are as follows:
| Protons | Multiplicity | Approximate Chemical Shift (ppm) |
| (CH₃)₃C- | singlet | ~1.5 |
| (CH₃)₂CH- | doublet | ~1.0 |
| (CH₃)₂CH- | multiplet | ~2.2 |
| -CH(NH₃⁺)- | doublet | ~3.9 |
| -NH₃⁺ | broad singlet | Variable |
FTIR Spectroscopy: The infrared spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies (in cm⁻¹) are expected in the following regions:
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H (amine salt) | Stretch | 3100-2800 (broad) |
| C-H (alkane) | Stretch | 2970-2870 |
| C=O (ester) | Stretch | ~1740 |
| N-H (amine salt) | Bend | ~1600-1500 |
| C-O (ester) | Stretch | ~1250-1150 |
Solubility and Stability
Solubility Profile
The solubility of this compound is a critical parameter for its use in synthesis and formulation. Generally, amino acid hydrochlorides exhibit good solubility in water due to their ionic nature. The solubility in organic solvents is more varied.
| Solvent | Solubility |
| Water | Soluble |
| Methanol | Slightly soluble |
| Chloroform | Slightly soluble |
| Non-polar organic solvents | Insoluble |
The solubility in aqueous solutions can be influenced by pH.[6]
Chemical Stability and Reactivity
The stability of the tert-butyl ester group is a key feature of this molecule. It is notably stable under basic and neutral conditions, which allows for chemical modifications on other parts of a larger molecule without affecting the protected carboxylic acid.[7][8] However, the ester is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the carboxylic acid.[7] This acid-lability is due to the formation of a stable tertiary carbocation intermediate.[9][10] This orthogonal stability profile is highly valuable in complex synthetic strategies, such as Fmoc-based solid-phase peptide synthesis.[7]
Logical Workflow and Relationships
The following diagrams illustrate the synthesis workflow and the logical relationship of its applications.
Caption: Synthesis workflow for this compound.
Caption: Key applications of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 6. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Acids - Wordpress [reagents.acsgcipr.org]
- 10. Reddit - The heart of the internet [reddit.com]
tert-Butyl L-valinate hydrochloride CAS number
An In-depth Technical Guide to tert-Butyl L-valinate hydrochloride
CAS Number: 13518-40-6
This technical guide provides comprehensive information on this compound, a key reagent in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. It is a derivative of the amino acid L-valine, where the carboxylic acid group is protected by a tert-butyl ester and the amino group is in the form of a hydrochloride salt. This protection strategy is common in peptide synthesis to prevent unwanted side reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13518-40-6 | [1][2] |
| Molecular Formula | C₉H₁₉NO₂·HCl | [2] |
| Molecular Weight | 209.71 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 135-145 °C | [2] |
| Optical Activity | [α]²⁰/D +4.4 ± 1° (c=2 in H₂O) | [1][2] |
| Solubility | Slightly soluble in chloroform, methanol, and water. |
Spectroscopic Data
The structural identity of this compound can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data Description | Reference(s) |
| ¹H NMR | Spectral data is available and can be used to confirm the proton environments in the molecule. | [4][5] |
| ATR-IR | Infrared spectroscopy can identify functional groups present in the compound. Data is available from spectral databases. | [2][6] |
| Mass Spectrometry | Provides information on the mass-to-charge ratio of the molecule and its fragments. | |
| Raman Spectroscopy | Complementary to IR spectroscopy for vibrational mode analysis. | [2] |
Synthesis and Purification
The synthesis of this compound typically involves the esterification of L-valine with isobutylene in the presence of an acid catalyst, followed by the formation of the hydrochloride salt.
Experimental Protocol: Synthesis of this compound
Materials:
-
L-valine
-
Isobutylene
-
Dioxane (or another suitable solvent)
-
p-Toluenesulfonic acid (PTSA) or another strong acid catalyst
-
10% Sodium bicarbonate solution
-
Brine
-
Dry diethyl ether
-
Hydrogen chloride (gas or as a solution in ether)
Procedure:
-
In a pressure vessel (autoclave), suspend L-valine in dioxane.
-
Add a catalytic amount of p-Toluenesulfonic acid (PTSA).
-
Add an excess of isobutylene to the reaction mixture.
-
Seal the vessel and stir the mixture at room temperature for 4-5 days.
-
After the reaction is complete, vent the excess isobutylene.
-
Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the mixture with water and then with brine.
-
Separate the organic layer and remove the solvent under vacuum to obtain the free base of tert-Butyl L-valinate.
-
Dissolve the resulting free amine in approximately 10 volumes of dry diethyl ether.
-
Cool the ethereal solution to -20°C.
-
Slowly add one equivalent of a 1N HCl solution in ether.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold, dry ether.
-
Dry the product under vacuum to yield this compound.
This is a representative protocol based on general methods. Actual reaction conditions and work-up procedures may vary.
Applications
The primary application of this compound is in peptide synthesis .[7] The tert-butyl ester serves as a protecting group for the carboxylic acid functionality of valine, preventing it from reacting during peptide bond formation. This protecting group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions.
It is also utilized in:
-
Pharmaceutical Formulations: To enhance the solubility and stability of active pharmaceutical ingredients.[7]
-
Biochemical Studies: In research related to protein folding and function.[7]
Safety and Handling
This compound is classified as an irritant. It is important to handle this chemical with appropriate safety precautions.
Table 3: GHS Hazard Information for this compound
| Hazard Class | Statement |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation. |
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear protective gloves, clothing, and eye/face protection.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from strong oxidizing agents.
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Visualizations
Synthesis Pathway
Caption: Synthesis pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for synthesis and purification.
Role in Peptide Synthesis
Caption: Logical role in a typical peptide synthesis workflow.
References
- 1. peptide.com [peptide.com]
- 2. tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride | C9H20ClNO2 | CID 12490702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. chemimpex.com [chemimpex.com]
tert-Butyl L-valinate hydrochloride molecular weight
An In-depth Technical Guide to tert-Butyl L-valinate Hydrochloride: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a crucial protected amino acid derivative. The document details its physicochemical properties, outlines a detailed experimental protocol for its application in solid-phase peptide synthesis (SPPS), and discusses its role as a key building block in the synthesis of antiviral therapeutics.
Core Compound Data
This compound is the hydrochloride salt of the tert-butyl ester of L-valine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of L-valine. This protection is essential in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds.[1][2] The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a convenient reagent in a laboratory setting.[2]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 209.71 g/mol | [3][4][5] |
| Molecular Formula | C₉H₁₉NO₂·HCl (or C₉H₂₀ClNO₂) | [5][6] |
| Appearance | White to off-white solid/powder | [6] |
| Melting Point | 142.0 to 146.0 °C | [4] |
| Solubility | Slightly soluble in chloroform, methanol, and water. | [4] |
| Optical Rotation | [α]²⁰/D +4.2° (c=0.01 g/mL in H₂O) | [6] |
| CAS Number | 13518-40-6 | [4] |
| 1H NMR Spectrum | Consistent with the structure. | [6][7] |
| ATR-IR Spectrum | Data available and consistent with the structure. | [3][8] |
Synthesis of this compound
The synthesis of this compound is typically achieved by the esterification of L-valine with a source of tert-butyl groups, followed by the formation of the hydrochloride salt. A general experimental protocol is described below.
General Synthesis Protocol
A common method for the synthesis of amino acid tert-butyl ester hydrochlorides involves the reaction of the amino acid with isobutylene in the presence of an acid catalyst, followed by precipitation of the hydrochloride salt.[9]
Materials:
-
L-valine
-
Dichloromethane (or another suitable solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid)
-
Isobutylene
-
10% Sodium bicarbonate solution
-
Water
-
Brine
-
Dry ether
-
Anhydrous Hydrogen Chloride (HCl) gas or a solution of HCl in ether
Procedure:
-
Suspend L-valine and the acid catalyst in a suitable solvent like dichloromethane in a pressure vessel (autoclave).
-
Introduce isobutylene into the reaction vessel.
-
Stir the reaction mixture at room temperature for several days (e.g., 4-5 days).
-
After the reaction is complete, wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and then brine to remove the acid catalyst and any unreacted starting material.
-
Remove the solvent under vacuum to yield the free base of the tert-butyl L-valinate.
-
Dissolve the resulting free amine in approximately 10 volumes of dry ether and cool the solution to -20°C.
-
Slowly add one equivalent of a solution of HCl in dry ether.
-
The hydrochloride salt will precipitate out of the solution.
-
Remove the ether under vacuum to obtain the final product, this compound.
Caption: General workflow for the synthesis of this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in peptide synthesis, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[10] In this approach, the α-amino group of the growing peptide chain is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable groups like benzyl ethers. The tert-butyl ester of the C-terminal amino acid, in this case, valine, serves as a stable protecting group that is cleaved under strong acidic conditions at the end of the synthesis.
Experimental Protocol: Incorporation of a Valine Residue in Boc-SPPS
The following protocol outlines the key steps for the incorporation of a valine residue into a growing peptide chain on a solid support using the Boc protection strategy. This process involves a cycle of deprotection, neutralization, and coupling.[10]
Materials and Reagents:
-
Peptide-resin with a free N-terminal amino group
-
Boc-L-valine
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)
Procedure:
-
Deprotection of the N-terminal Boc group:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a 50% TFA in DCM solution for 1-2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.
-
Filter the resin and wash thoroughly with DCM (3x), followed by IPA (2x) and DCM (3x) to remove residual TFA and byproducts.
-
-
Neutralization of the N-terminal ammonium salt:
-
Add a solution of 5-10% DIEA in DCM to the washed peptide-resin.
-
Agitate the mixture for 5-10 minutes at room temperature to neutralize the N-terminal ammonium salt to the free amine.
-
Filter the resin and wash thoroughly with DCM (3x).
-
-
Coupling of Boc-L-valine:
-
In a separate vessel, dissolve Boc-L-valine (2-4 equivalents) and a coupling reagent like HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to activate the carboxylic acid of Boc-L-valine.
-
Add this activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature to facilitate peptide bond formation.
-
Filter the resin and wash thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
This cycle is repeated for each subsequent amino acid to be added to the peptide chain.
Caption: The iterative cycle of peptide chain elongation in Boc-SPPS.
Role in the Synthesis of Antiviral Drugs: The Case of Boceprevir
While this compound is a synthetic building block and does not directly interact with biological pathways, it is a crucial precursor in the synthesis of complex molecules with significant therapeutic applications. A prominent example is its use in the synthesis of Boceprevir, a protease inhibitor used to treat Hepatitis C.[1] Boceprevir has also been investigated as a potential inhibitor of the SARS-CoV-2 main protease (MPro).[11][12]
Boceprevir functions by inhibiting the HCV NS3/4A serine protease, an enzyme essential for the replication of the Hepatitis C virus.[13] By blocking the activity of this protease, Boceprevir prevents the cleavage of the viral polyprotein into mature, functional viral proteins, thereby halting the viral replication cycle.[11]
Caption: Role of tert-Butyl L-valinate HCl in the synthesis and mechanism of Boceprevir.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride | C9H20ClNO2 | CID 12490702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 13518-40-6,L-VALINE TERT-BUTYL ESTER HYDROCHLORIDE | lookchem [lookchem.com]
- 5. L -Valine tert-butyl ester = 99.0 13518-40-6 [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
tert-Butyl L-valinate hydrochloride synthesis route
An In-depth Technical Guide to the Synthesis of tert-Butyl L-valinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound, a crucial building block in peptide synthesis and pharmaceutical development. The document details experimental protocols, presents quantitative data for comparison, and includes visualizations of the synthetic pathways.
Introduction
This compound is a protected form of the essential amino acid L-valine. The tert-butyl ester group shields the carboxylic acid functionality, preventing it from participating in unwanted side reactions during peptide synthesis and other complex organic transformations. The hydrochloride salt form enhances the compound's stability and handling characteristics. This guide explores three primary methods for its synthesis: direct esterification with isobutylene, direct esterification with tert-butyl acetate, and esterification using tert-butanol.
Synthesis Routes: A Comparative Overview
The selection of a synthetic route for this compound depends on factors such as available equipment, desired yield and purity, and reaction time. Below is a summary of the key quantitative data associated with the most common methods.
| Synthesis Route | Key Reagents | Catalyst | Typical Reaction Time | Reported Yield | Reported Purity |
| Method 1: Direct Esterification with Isobutylene | L-valine, Isobutylene | p-Toluenesulfonic acid (PTSA) or Sulfuric acid | 2-5 days | Moderate to Good (Specific data for L-valine not consistently reported) | High (≥98%) |
| Method 2: Direct Esterification with tert-Butyl Acetate | L-valine, tert-Butyl acetate | Perchloric acid | 18-24 hours | Good (75-80% for similar amino acids)[1] | High (≥98%) |
| Method 3: Esterification with tert-Butanol | L-valine, tert-Butanol, Isobutylene | Sulfuric acid | Not specified | Poor (around 35%)[2] | Not specified |
Note: Yields can vary significantly based on reaction scale and optimization of conditions.
Mandatory Visualizations
The following diagrams illustrate the chemical transformations and experimental workflows described in this guide.
Caption: Overview of the main synthetic routes to this compound.
Caption: General experimental workflow for the synthesis of this compound.
Experimental Protocols
Method 1: Direct Esterification with Isobutylene
This method involves the direct reaction of L-valine with isobutylene in the presence of an acid catalyst.
Materials:
-
L-valine
-
Dichloromethane (or another suitable solvent like dioxane)
-
p-Toluenesulfonic acid (PTSA) or concentrated Sulfuric acid
-
Isobutylene
-
10% Sodium bicarbonate solution
-
Brine
-
Dry ether
-
Hydrogen chloride (gas or solution in ether)
Procedure:
-
Suspend L-valine in a suitable solvent (e.g., dichloromethane) in an autoclave.
-
Add a catalytic amount of p-toluenesulfonic acid or sulfuric acid.
-
Introduce isobutylene into the sealed reactor.
-
Stir the mixture at room temperature for 2 to 5 days.[2]
-
After the reaction is complete, wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and brine.[2]
-
Separate the organic layer and remove the solvent under reduced pressure to obtain the free tert-butyl L-valinate ester.
-
Dissolve the free ester in dry ether and cool the solution.
-
Slowly add a solution of hydrogen chloride in ether.
-
Remove the solvent under vacuum to yield this compound as a solid.[2]
Method 2: Direct Esterification with tert-Butyl Acetate
This route utilizes tert-butyl acetate as the tert-butyl source, with perchloric acid as the catalyst.
Materials:
-
L-valine
-
tert-Butyl acetate
-
Perchloric acid (60-70% aqueous solution)
-
Aqueous potassium hydroxide or sodium hydroxide solution
-
Anhydrous sodium sulfate
-
An inert solvent for extraction (e.g., diethyl ether or isopropyl ether)
-
Hydrogen chloride (gas)
Procedure:
-
Suspend L-valine in tert-butyl acetate.
-
Add approximately 1.1 to 1.5 equivalents of perchloric acid.[1]
-
Stir the mixture at room temperature (15-25 °C) for 18 to 24 hours.[1]
-
After the reaction, cool the mixture and adjust the pH to 9-10 with an aqueous alkali hydroxide solution.[1]
-
Separate the organic layer, wash with saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl L-valinate.
-
Dissolve the crude product in a suitable inert solvent and cool the solution.
-
Bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.[1]
-
Collect the precipitate by filtration and dry under reduced pressure.
Method 3: Esterification with tert-Butanol
This method involves the reaction of L-valine with tert-butanol and isobutylene in the presence of sulfuric acid. It is reported to have lower yields compared to the other methods.[2]
Materials:
-
L-valine
-
tert-Butanol
-
Isobutylene
-
Concentrated Sulfuric acid
-
A suitable solvent (e.g., dioxane)
-
Workup and purification reagents as in Method 1.
Procedure:
-
Dissolve L-valine in a mixture of a suitable solvent, tert-butanol, and a catalytic amount of concentrated sulfuric acid in an autoclave.
-
Introduce isobutylene into the reactor.
-
Stir the mixture under pressure at room temperature. The reaction time is not well-defined and requires monitoring.
-
Follow the workup and hydrochloride salt formation steps as outlined in Method 1.
Purification and Characterization
The final product, this compound, is typically a white to off-white crystalline solid.[3] Purity is commonly assessed by High-Performance Liquid Chromatography (HPLC), with commercial standards often exceeding 98-99%.[4] The structure and identity of the compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. The optical rotation is also a key parameter for ensuring the stereochemical integrity of the L-enantiomer.[3]
Typical Characterization Data:
-
Appearance: White to off-white solid[3]
-
Optical Rotation [α]D20: +4.4 ± 1° (c = 2% in H2O)
Conclusion
The synthesis of this compound can be achieved through several routes, with the direct esterification methods using either isobutylene or tert-butyl acetate being the most prevalent and providing good yields. The choice of method will depend on the specific requirements of the laboratory or production facility, including available equipment, cost of reagents, and desired reaction scale. Careful execution of the experimental protocols and thorough characterization are essential to ensure the high purity required for applications in pharmaceutical and peptide synthesis.
References
- 1. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 2. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
Technical Guide: Solubility Profile of tert-Butyl L-valinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tert-Butyl L-valinate hydrochloride. Due to the limited availability of extensive public data, this document summarizes the known qualitative and quantitative solubility information. Furthermore, it outlines a detailed experimental protocol for determining the precise solubility of this compound in various solvents, which is crucial for its application in peptide synthesis, drug formulation, and other research areas.
Introduction
This compound is a protected form of the essential amino acid L-valine, commonly utilized as a building block in peptide synthesis and pharmaceutical development. Its solubility characteristics are a critical parameter for reaction kinetics, purification, and formulation. This guide aims to provide a central resource for the solubility data and methodologies related to this compound.
Solubility Data
The available solubility data for this compound is currently limited. The following table summarizes the known quantitative and qualitative information.
| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |
| Water | Protic | 25 mg/mL (requires sonication)[1] | Slightly Soluble[2] | Not Specified |
| Methanol | Alcohol | Not Available | Slightly Soluble[2] | Not Specified |
| Chloroform | Halogenated Hydrocarbon | Not Available | Slightly Soluble[2] | Not Specified |
Note: The quantitative data for water lacks detailed experimental conditions such as temperature and pH. The qualitative descriptors indicate that the compound does not dissolve readily in the specified solvents under standard conditions.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the accurate determination of this compound solubility, adapted from established protocols for amino acid derivatives. This method is based on the principle of reaching equilibrium saturation followed by quantitative analysis of the supernatant.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, etc.)
-
Thermostatic shaker or incubator
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Syringe filters (0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Volumetric flasks and pipettes
Procedure
Step 1: Preparation of Saturated Solutions
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a precise volume of the chosen solvent to each vial.
-
Tightly cap the vials and place them in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C, 37 °C). A constant temperature is crucial as solubility is temperature-dependent.
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is essential to confirm saturation.
Step 2: Sample Collection and Preparation
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
Step 3: Quantification of Solute by HPLC
-
Method Development: Develop a suitable HPLC method for the quantification of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be achieved using a UV detector at a low wavelength (e.g., ~210 nm) or a more specific detector like a mass spectrometer.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution. Analyze these standards using the developed HPLC method to generate a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the diluted supernatant samples into the HPLC system and record the peak areas.
-
Calculation: Determine the concentration of this compound in the diluted samples from the calibration curve. Calculate the original solubility in the solvent by accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/100mL).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
References
Navigating the Stability of tert-Butyl L-valinate Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability profile of tert-butyl L-valinate hydrochloride, a critical reagent in peptide synthesis and pharmaceutical development. Understanding its stability is paramount for ensuring the integrity of research and the quality of final products. This document outlines the key degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment, based on established chemical principles and regulatory guidelines.
Executive Summary
This compound is a protected amino acid derivative valued for its role in synthetic chemistry. While generally stable under recommended storage conditions, it is susceptible to degradation under specific environmental stresses. The primary degradation pathways involve hydrolysis of the tert-butyl ester and oxidation of the amino acid side chain. This guide provides a framework for establishing a robust stability testing program for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₂₀ClNO₂ |
| Molecular Weight | 209.71 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approximately 181°C (decomposes) |
| Solubility | Soluble in water |
| Storage Temperature | 2-8°C |
Predicted Stability Profile and Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways are anticipated under stress conditions: hydrolytic degradation and oxidative degradation.
Hydrolytic Degradation
The tert-butyl ester is susceptible to hydrolysis, particularly under acidic or high-temperature conditions. This reaction cleaves the ester bond, yielding L-valine and tert-butanol. The presence of the hydrochloride salt creates a slightly acidic environment in aqueous solutions, which can facilitate this degradation over time.
Oxidative Degradation
The amino acid moiety, particularly the tertiary carbon of the valine side chain, can be susceptible to oxidation. Oxidative stress can lead to the formation of various degradation products, including hydroxylated derivatives.
A visual representation of these predicted degradation pathways is provided in the diagram below.
Caption: Predicted degradation pathways for this compound.
Quantitative Stability Data (Hypothetical)
While specific public data on forced degradation studies for this compound is limited, Table 2 provides a hypothetical summary of expected outcomes based on the known chemistry of tert-butyl esters and amino acids. These values represent potential degradation percentages under stressed conditions and should be confirmed by experimental studies.
Table 2: Hypothetical Forced Degradation Study Results
| Stress Condition | Parameters | Duration | Predicted Degradation (%) | Major Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15-25 | L-Valine |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 5-10 | L-Valine |
| Oxidation | 3% H₂O₂ | 24 hours | 10-20 | Oxidative derivatives |
| Thermal | 60°C | 7 days | 5-15 | L-Valine |
| Photostability | ICH Q1B conditions | 1.2 million lux hours | < 5 | Not significant |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of experiments should be conducted. The following protocols are based on standard pharmaceutical industry practices for forced degradation studies.
General Experimental Workflow
The overall workflow for stability testing is depicted in the following diagram.
Caption: General workflow for stability testing of this compound.
Protocol 1: Hydrolytic Stability
-
Objective: To evaluate the stability of the compound in acidic and basic conditions.
-
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified water
-
HPLC-grade acetonitrile and water
-
pH meter
-
-
Procedure:
-
Prepare a stock solution of this compound in purified water (e.g., 1 mg/mL).
-
For acid hydrolysis, mix equal volumes of the stock solution and 0.1 M HCl.
-
For base hydrolysis, mix equal volumes of the stock solution and 0.1 M NaOH.
-
Maintain the solutions at room temperature for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
Neutralize the acid hydrolysis sample with an equivalent amount of 0.1 M NaOH and the base hydrolysis sample with 0.1 M HCl.
-
Dilute the neutralized samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: Oxidative Stability
-
Objective: To assess the susceptibility of the compound to oxidation.
-
Materials:
-
This compound
-
3% Hydrogen Peroxide (H₂O₂)
-
Purified water
-
HPLC-grade mobile phase components
-
-
Procedure:
-
Prepare a stock solution of this compound in purified water (e.g., 1 mg/mL).
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Maintain the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot.
-
Dilute the sample to a suitable concentration with the mobile phase.
-
Analyze the samples by HPLC.
-
Protocol 3: Thermal Stability
-
Objective: To determine the effect of elevated temperature on the solid-state stability.
-
Materials:
-
This compound (solid powder)
-
Calibrated oven
-
Amber glass vials
-
-
Procedure:
-
Place a known amount of the solid compound into amber glass vials.
-
Store the vials in an oven at a constant temperature (e.g., 60°C).
-
At specified time points (e.g., 1, 3, 7 days), remove a vial.
-
Allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid at a known concentration.
-
Analyze the solution by HPLC.
-
Protocol 4: Photostability
-
Objective: To evaluate the stability of the compound when exposed to light.
-
Materials:
-
This compound (solid powder and in solution)
-
Photostability chamber compliant with ICH Q1B guidelines
-
Control samples wrapped in aluminum foil
-
-
Procedure:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, store control samples (protected from light) under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for these studies. The method should be capable of separating the intact drug from its potential degradation products. A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. Detection is typically performed using a UV detector at a wavelength where the parent compound and its impurities absorb. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradation products.
Conclusion
This compound is a stable compound under recommended storage conditions of 2-8°C in a tightly sealed container, protected from light and moisture. However, it is susceptible to hydrolytic degradation, particularly in acidic environments and at elevated temperatures, leading to the formation of L-valine. It also shows a potential for oxidative degradation. A thorough understanding of these stability characteristics, as outlined in this guide, is crucial for researchers and developers to ensure the quality and reliability of their work. The provided experimental protocols offer a robust framework for conducting comprehensive stability studies.
A Technical Guide to tert-Butyl L-valinate Hydrochloride: Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
December 16, 2025
This technical guide provides an in-depth overview of tert-Butyl L-valinate hydrochloride, a crucial reagent in the field of synthetic chemistry, particularly in the synthesis of peptides for research and drug development. While not possessing a pharmacological mechanism of action in the traditional sense, its "action" as a protecting group is fundamental to the controlled and efficient construction of peptide chains. This document will elucidate this chemical mechanism, provide relevant experimental contexts, and present key data for laboratory applications.
Core Function: A Protecting Group for Carboxylic Acids
This compound is a derivative of the essential amino acid L-valine.[1][2] Its primary role in organic synthesis is to serve as a protected form of L-valine.[1][3] The key to its function lies in the tert-butyl ester group, which masks the carboxylic acid functionality of the valine molecule.[1][3] This protection is a critical step in peptide synthesis, preventing the carboxylic acid from participating in unwanted side reactions during the formation of peptide bonds.[1][3] The hydrochloride salt form of the compound enhances its stability and improves its handling characteristics, making it a convenient and reliable reagent for use in a laboratory setting.[1]
The "mechanism of action" of this compound is, therefore, its ability to be selectively introduced to protect a carboxyl group and then later removed under specific chemical conditions that do not affect other sensitive parts of the peptide molecule. This allows for the precise and sequential addition of amino acids to build a desired peptide sequence.[3]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its proper handling, storage, and use in experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₀ClNO₂ | [4] |
| Molecular Weight | 209.71 g/mol | [4][5] |
| Appearance | White to off-white solid/crystals | [4][6] |
| Purity (NMR) | ≥98.0% | [4] |
| Purity (HPLC) | ≥98% | [6] |
| Melting Point | 135 - 145 °C | [6] |
| Optical Rotation [α]20/D | +4.4 ± 1° (c = 2% in H₂O) | [6] |
| Storage Conditions | 0 - 8 °C, sealed, away from moisture | [2][4][6] |
| CAS Number | 13518-40-6 | [1][4][6] |
Application in Peptide Synthesis: A Step-by-Step Workflow
The primary application of this compound is in solution-phase peptide synthesis . Below is a generalized experimental protocol outlining its use in the formation of a dipeptide.
Objective: To synthesize a dipeptide where L-valine is the C-terminal amino acid.
Materials:
-
N-terminally protected amino acid (e.g., Boc-Glycine)
-
This compound
-
Coupling agent (e.g., DCC, HOBt)
-
Base (e.g., N-methylmorpholine or triethylamine)
-
Solvent (e.g., Dichloromethane - DCM)
-
Reagents for deprotection (e.g., Trifluoroacetic acid - TFA)
-
Reagents for work-up and purification (e.g., ethyl acetate, sodium bicarbonate solution, brine, anhydrous sodium sulfate)
Experimental Protocol:
-
Deprotection of the Amino Group: The this compound is dissolved in a suitable organic solvent. A base is added to neutralize the hydrochloride and liberate the free amino group of the valine ester.
-
Peptide Coupling: The N-terminally protected amino acid is activated using a coupling agent. This activated species is then reacted with the deprotected tert-Butyl L-valinate. The reaction forms a peptide bond between the carboxyl group of the N-protected amino acid and the amino group of the valine tert-butyl ester.
-
Work-up and Purification: The reaction mixture is typically washed with dilute acid and base to remove unreacted starting materials and byproducts. The organic layer is dried and the solvent is removed under reduced pressure to yield the protected dipeptide.
-
Deprotection of the tert-Butyl Ester: The tert-butyl ester group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). This step reveals the free carboxylic acid of the C-terminal valine residue.
-
Final Purification: The final dipeptide is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
This workflow is a foundational method in peptide chemistry and is widely cited in literature for the synthesis of short peptides.
Visualizing the Chemical Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the key processes and logical relationships in the use of this compound.
Caption: General workflow for peptide synthesis using this compound.
Caption: Logical diagram illustrating the deprotection of the tert-butyl ester group.
Broader Applications in Drug Development and Research
Beyond its direct use in synthesizing peptides, this compound plays a role in various aspects of pharmaceutical and biochemical research:
-
Drug Formulation: It can be used in the formulation of pharmaceuticals to enhance the solubility and stability of active pharmaceutical ingredients (APIs), thereby potentially improving their bioavailability.[6]
-
Biochemical Studies: Researchers utilize this compound in studies related to protein folding and function.[6]
-
Building Block for Bioactive Molecules: It serves as a crucial building block in the synthesis of various biologically active molecules beyond simple peptides.[1][6]
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Valine t-butyl ester hydrochloride [myskinrecipes.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride | C9H20ClNO2 | CID 12490702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Spectroscopic Data of tert-Butyl L-valinate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl L-valinate hydrochloride (CAS No: 13518-40-6). The information detailed below, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the characterization and quality control of this important amino acid derivative used in peptide synthesis and pharmaceutical development.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₉H₂₀ClNO₂ |
| Molecular Weight | 209.71 g/mol [1] |
| Appearance | White to off-white solid/powder[2] |
| Melting Point | 135 - 145 °C[2] |
| Optical Rotation | [α]²⁰/D = +4.4 ± 1° (c=2 in H₂O)[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of this compound. Below are the detailed ¹H and ¹³C NMR data.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the different protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.4 | Broad Singlet | -NH₃⁺ |
| ~3.9 | Doublet | α-H |
| ~2.3 | Multiplet | β-H |
| ~1.5 | Singlet | -C(CH₃)₃ |
| ~1.0 | Doublet | -CH(CH₃)₂ |
| ~0.9 | Doublet | -CH(CH₃)₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (Ester Carbonyl) |
| ~83 | -C(CH₃)₃ (Quaternary Carbon) |
| ~59 | α-C |
| ~30 | β-C |
| ~28 | -C(CH₃)₃ (Methyl Carbons) |
| ~18 | -CH(CH₃)₂ (Methyl Carbons) |
| ~17 | -CH(CH₃)₂ (Methyl Carbons) |
Note: These are predicted chemical shifts based on typical values for amino acid esters.
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. An ATR-IR spectrum has been reported for this compound.[1][3]
| Wavenumber (cm⁻¹) | Functional Group |
| ~2900-3100 | N-H stretch (from -NH₃⁺) |
| ~2800-3000 | C-H stretch (aliphatic) |
| ~1740 | C=O stretch (ester) |
| ~1580 | N-H bend (asymmetric) |
| ~1500 | N-H bend (symmetric) |
| ~1250, ~1150 | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern of the compound.
| m/z | Assignment |
| 174.15 | [M-Cl]⁺ (Corresponding to the free base) |
| 118.10 | [M-Cl - C₄H₈]⁺ or [M-Cl - 56]⁺ (Loss of isobutylene from the tert-butyl group) |
| 72.08 | [CH(NH₂)COOH]⁺ (Valine fragment) |
Note: Fragmentation patterns can vary based on the ionization technique used.
Experimental Protocols
Detailed experimental procedures are critical for reproducing spectroscopic data. The following are generalized protocols for obtaining the data presented.
NMR Spectroscopy
A sample of this compound is typically dissolved in a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are referenced to an internal standard, such as DSS or TMS.
IR Spectroscopy
For solid samples, an ATR-FTIR spectrometer is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it into a thin disk.
Mass Spectrometry
Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is dissolved in a suitable solvent, like methanol or acetonitrile, and introduced into the mass spectrometer.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the complete spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
The Crucial Role of tert-Butyl L-valinate Hydrochloride in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the strategic use of protecting groups is paramount for achieving desired molecular architectures. Among the repertoire of protected amino acids, tert-Butyl L-valinate hydrochloride has emerged as a cornerstone building block, particularly in the realm of peptide synthesis and the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, tailored for professionals engaged in cutting-edge research and drug development.
Physicochemical and Spectroscopic Data
The reliable characterization of starting materials is a fundamental prerequisite for reproducible and successful synthetic campaigns. The key physicochemical and spectroscopic properties of this compound are summarized below for easy reference.
| Property | Value |
| CAS Number | 13518-40-6 |
| Molecular Formula | C₉H₁₉NO₂·HCl |
| Molecular Weight | 209.71 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 135 - 145 °C |
| Purity (HPLC) | ≥98% |
| Optical Rotation | [a]D20 = +4.4 ± 1° (c=2 in H₂O) |
| Storage Conditions | 2-8°C, sealed storage, away from moisture |
Core Applications in Research and Development
The utility of this compound spans various stages of the drug discovery and development pipeline. Its primary application lies in its role as a protected form of the essential amino acid L-valine.[1] The tert-butyl ester group effectively shields the carboxylic acid functionality, preventing its participation in unwanted side reactions during peptide coupling or other synthetic transformations.[2] This strategic protection allows for the selective formation of amide bonds at the N-terminus of the valine residue.
Key application areas include:
-
Peptide Synthesis: It serves as a vital building block in both solid-phase and solution-phase peptide synthesis.[3] The tert-butyl protecting group is stable under the basic conditions often used for peptide coupling and can be readily removed under mild acidic conditions.
-
Pharmaceutical Formulations: This compound can be used in the development of drug formulations to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[4]
-
Development of Bioactive Molecules: As a chiral intermediate, it is instrumental in the synthesis of a wide array of complex, biologically active molecules and drug candidates where the incorporation of a valine moiety is required.[5]
Experimental Protocol: Synthesis of this compound
The following section details a representative experimental protocol for the synthesis of this compound. This procedure is a synthesized representation based on established methods for the esterification of amino acids.
Method 1: Direct Esterification with Isobutylene
This method involves the direct acid-catalyzed addition of isobutylene to L-valine to form the tert-butyl ester, followed by salt formation.
Materials:
-
L-Valine
-
Dichloromethane (DCM) or Dioxane
-
Isobutylene
-
Acid catalyst (e.g., p-Toluenesulfonic acid (PTSA) or sulfuric acid)
-
10% Sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Anhydrous diethyl ether
-
Hydrogen chloride (gas or solution in ether)
Procedure:
-
Esterification:
-
Suspend L-valine in a suitable solvent such as dichloromethane or dioxane in a pressure-rated reactor.
-
Add a catalytic amount of a strong acid like p-toluenesulfonic acid or sulfuric acid.
-
Introduce isobutylene into the reactor.
-
Seal the reactor and stir the mixture at room temperature for an extended period (typically 1-8 days), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).[6]
-
-
Work-up and Isolation of the Free Ester:
-
Upon completion of the reaction, carefully vent the reactor.
-
Wash the reaction mixture sequentially with a 10% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then a brine solution.[6]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude tert-Butyl L-valinate as a free base.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude tert-Butyl L-valinate in a dry, inert solvent such as diethyl ether.
-
Cool the solution to 0-5°C.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric amount of a solution of HCl in a compatible solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
-
Method 2: Esterification using tert-Butyl Acetate
This alternative method utilizes tert-butyl acetate as the source of the tert-butyl group in the presence of a strong acid.
Materials:
-
L-Valine
-
tert-Butyl acetate
-
Perchloric acid (60% aqueous solution)
-
Aqueous potassium hydroxide or sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
An inert solvent (e.g., isopropyl ether)
-
Hydrogen chloride (gas)
Procedure:
-
Esterification:
-
Suspend L-valine in an excess of tert-butyl acetate.
-
Add a catalytic amount of 60% aqueous perchloric acid.
-
Stir the mixture at room temperature for approximately 18-24 hours.[7]
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture and neutralize the perchloric acid by the careful addition of an aqueous base such as potassium hydroxide or sodium bicarbonate solution.
-
Separate the organic layer containing the tert-butyl ester.
-
Wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Formation of the Hydrochloride Salt:
-
Filter off the drying agent and, if necessary, dilute the tert-butyl acetate solution with an inert solvent like isopropyl ether.
-
Cool the solution and bubble hydrogen chloride gas through it until precipitation is complete.[7]
-
Collect the precipitated this compound by filtration, wash with a small amount of the inert solvent, and dry under vacuum.
-
Synthesis Workflow
The general synthetic pathway for the preparation of this compound via the isobutylene method is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
Logical Relationship in Peptide Synthesis
The role of this compound as a protected amino acid in peptide synthesis follows a clear logical progression of protection, coupling, and deprotection steps.
Caption: Role of tert-Butyl L-valinate HCl in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. L -Valine tert-butyl ester = 99.0 13518-40-6 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemimpex.com [chemimpex.com]
- 6. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 7. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
The Strategic Imperative of the Tert-Butyl Protecting Group in L-Valinate Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. The strategic use of protecting groups is a cornerstone of modern organic chemistry, enabling complex molecular architectures to be assembled with high fidelity. Among these, the tert-butyl group plays a critical role in the temporary masking of carboxylic acid functionalities, particularly in amino acids such as L-valine. This technical guide provides a comprehensive overview of the role, application, and experimental protocols associated with the tert-butyl protection of L-valinate, offering a critical resource for professionals in the field.
The Core Function of the Tert-Butyl Group in L-Valinate Protection
The primary role of the tert-butyl group when applied to L-valine is to convert the highly reactive carboxylic acid into a sterically hindered tert-butyl ester. This transformation is crucial for preventing the carboxyl group from participating in unwanted side reactions during subsequent synthetic steps, most notably in peptide bond formation.[1][2] L-valine tert-butyl ester serves as a key building block in the synthesis of peptides and other bioactive molecules.[3][4]
The tert-butyl protecting group offers a distinct set of advantages:
-
Stability: The tert-butyl ester is robust and stable under a wide range of reaction conditions, including basic and nucleophilic environments, which are commonly employed in peptide synthesis.[2]
-
Acid Lability: Despite its stability, the tert-butyl group can be readily and selectively removed under acidic conditions, typically using reagents like trifluoroacetic acid (TFA), to regenerate the free carboxylic acid.[5] This orthogonality is a key feature in complex multi-step syntheses.
-
Enhanced Solubility: The introduction of the bulky, hydrophobic tert-butyl group can enhance the solubility of the amino acid derivative in organic solvents, facilitating easier handling and purification.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis, deprotection, and physicochemical properties of L-valine tert-butyl ester.
Table 1: Synthesis of L-Valine Tert-Butyl Ester - Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | N-TFA-L-valine | [6][7] |
| Reagent | 2-Methylpropene (Isobutylene) | [6][7] |
| Catalyst | Sulfuric Acid | [6][7] |
| Solvent | Dioxane | [6][7] |
| Overall Yield | Up to 70% | [6][7] |
| Enantiomeric Excess (ee) | > 98% | [6][7] |
| Scale | ~40 g laboratory scale | [6][7] |
Table 2: Deprotection of Tert-Butyl Esters - Comparative Analysis
| Reagent/Method | Typical Conditions | Reaction Time | Typical Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | 50% TFA in Dichloromethane (DCM) | 1 - 2 hours | > 95% | [8] |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane | 30 - 60 min | > 95% | [8] |
| p-Toluenesulfonic acid (p-TsOH) | In deep eutectic solvent | - | Moderate | [2] |
| Zinc Bromide (ZnBr₂) | In Dichloromethane (DCM) | - | Good | [9] |
| Thermal (Reagent-free) | 120-240°C in a continuous plug flow reactor | 15 - 40 min | Good to High | [10] |
Table 3: Physicochemical Properties of L-Valine Tert-Butyl Ester Hydrochloride
| Property | Value | Reference |
| CAS Number | 13518-40-6 | [4] |
| Molecular Formula | C₉H₁₉NO₂·HCl | [4] |
| Molecular Weight | 209.7 g/mol | [4] |
| Appearance | White powder | [4] |
| Melting Point | 135 - 145 °C | [4] |
| Purity (HPLC) | ≥ 98% | [4] |
| Optical Rotation [α]D²⁰ | +4.4 ± 1º (c=2 in H₂O) | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the protection of L-valine with a tert-butyl group and its subsequent deprotection.
Protocol for Tert-Butyl Esterification of N-TFA-L-Valine
This protocol is adapted from a large-scale laboratory preparation.[6][7]
Materials:
-
N-Trifluoroacetyl-L-valine (N-TFA-L-valine)
-
Dioxane
-
Concentrated Sulfuric Acid
-
2-Methylpropene (Isobutylene)
-
Pressure vessel (autoclave)
-
Sodium bicarbonate solution (10%)
-
Brine
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
Procedure:
-
Dissolve N-TFA-L-valine in dioxane in a suitable pressure vessel.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Cool the mixture and introduce a measured amount of liquefied 2-methylpropene.
-
Seal the pressure vessel and stir the reaction mixture at room temperature for 4-5 days.
-
After the reaction is complete, carefully vent the excess 2-methylpropene in a well-ventilated fume hood.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 10% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-TFA-L-valine tert-butyl ester.
-
The trifluoroacetyl (TFA) group can be removed under mild basic conditions to yield L-valine tert-butyl ester.
Protocol for Acid-Catalyzed Deprotection of L-Valine Tert-Butyl Ester
This protocol describes a general procedure for the cleavage of the tert-butyl ester using trifluoroacetic acid.[5]
Materials:
-
L-valine tert-butyl ester derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve the L-valine tert-butyl ester derivative in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add an equal volume of trifluoroacetic acid with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the dichloromethane and excess TFA under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold diethyl ether to precipitate the L-valine hydrochloride or trifluoroacetate salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key chemical transformations and a typical experimental workflow.
Mechanism of Tert-Butyl Esterification of L-Valine
Caption: Acid-catalyzed esterification of L-valine with isobutylene.
Mechanism of Acid-Catalyzed Deprotection of L-Valine Tert-Butyl Ester
Caption: Acid-catalyzed hydrolysis of L-valine tert-butyl ester.
Experimental Workflow for Protection and Deprotection of L-Valine
Caption: General workflow for using tert-butyl protected L-valine.
Conclusion
The tert-butyl protecting group is an indispensable tool in the arsenal of the synthetic chemist, particularly in the realms of peptide synthesis and drug development. Its unique combination of stability and acid lability allows for the strategic protection and deprotection of the carboxylic acid functionality of L-valine, enabling the construction of complex molecules with high precision and yield. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals, facilitating the effective implementation of this critical protecting group strategy in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. Write the mechanism for the acid-catalyzed reaction of tert-butyl... | Study Prep in Pearson+ [pearson.com]
- 4. chemimpex.com [chemimpex.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for tert-Butyl L-valinate hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of tert-Butyl L-valinate hydrochloride in the context of solid-phase peptide synthesis (SPPS). While not used for direct initial loading onto a resin, its primary application is as a C-terminal protecting group in the synthesis of protected peptide fragments. These fragments are key intermediates in convergent synthesis strategies for the production of long or complex peptides. The protocols provided herein focus on the synthesis of such a valine C-terminal protected fragment using 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions that preserve the tert-butyl ester group.
Introduction
In solid-phase peptide synthesis (SPPS), protecting groups are essential for directing the sequence-specific formation of peptide bonds. The tert-butyl (tBu) group is a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy, typically employed for the protection of trifunctional amino acid side chains. This compound is a derivative of L-valine where the C-terminal carboxylic acid is protected as a tert-butyl ester, and the amine is in its hydrochloride salt form for improved stability and handling.[1]
The strategic use of a C-terminal tert-butyl ester is particularly valuable in the synthesis of protected peptide fragments. These fragments can be purified as intermediates and then coupled together in a subsequent step, a strategy known as convergent or fragment condensation synthesis.[2][3] This approach avoids the cumulative yield losses and purification challenges associated with the stepwise synthesis of very long peptides. The 2-chlorotrityl chloride (2-CTC) resin is ideal for this purpose due to its hyper-acid-labile nature, allowing the cleavage of the peptide-resin linkage under conditions mild enough to leave acid-sensitive side-chain protecting groups (e.g., Boc, OtBu) and C-terminal tert-butyl esters intact.[4][5]
Application: Synthesis of Protected Peptide Fragments
The primary application of having a tert-butyl ester at the C-terminus of valine is in the synthesis of a protected peptide fragment intended for subsequent coupling. The workflow involves:
-
Loading an N-terminally protected valine (e.g., Fmoc-L-Val-OH) onto an acid-labile resin like 2-CTC resin.
-
Elongating the peptide chain in the N-terminal direction using standard Fmoc-SPPS cycles.
-
Cleaving the fully protected peptide fragment from the resin under mild acidic conditions.
-
Utilizing this fragment, which now has a C-terminal tert-butyl ester, for fragment condensation.
-
Finally, removing the C-terminal tert-butyl ester during the global deprotection step after the final peptide is assembled.
Data Presentation
| Parameter | Typical Value | Conditions / Notes |
| First Amino Acid Loading on 2-CTC Resin | 0.4 - 0.8 mmol/g | Loading is highly dependent on the amino acid and reaction conditions. Sterically hindered amino acids like Valine may show lower loading. |
| Stepwise Coupling Efficiency (per cycle) | >99% | Monitored by qualitative ninhydrin test or quantitative Fmoc cleavage test. |
| Cleavage Yield of Protected Fragment from 2-CTC Resin | 80 - 95% | Using mild acid cleavage cocktails (e.g., AcOH/TFE/DCM or dilute TFA).[5][6] |
| Purity of Crude Protected Fragment | >85% | Dependent on peptide sequence and synthesis efficiency. Purified by RP-HPLC. |
| Fragment Condensation Yield | 21 - 81% | Highly variable and sequence-dependent. Can be optimized by solvent choice and coupling reagents.[6][7] |
Experimental Protocols
Protocol 1: Loading of Fmoc-L-Valine onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the first critical step: attaching the C-terminal amino acid (valine) to the resin.
Materials:
-
2-Chlorotrityl chloride resin (1.0-1.6 mmol/g substitution)
-
Fmoc-L-Val-OH
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell 1 g of 2-CTC resin in 10 mL of anhydrous DCM for 30 minutes in a reaction vessel with agitation.
-
Amino Acid Preparation: In a separate flask, dissolve 1.5 equivalents of Fmoc-L-Val-OH (relative to resin capacity) in a minimal amount of anhydrous DCM.
-
Loading Reaction: Add the Fmoc-L-Val-OH solution to the swollen resin. Add 3.0 equivalents of DIPEA to the mixture. Agitate at room temperature for 2 hours.[8]
-
Capping: To cap any unreacted chlorotrityl sites, add 1 mL of MeOH to the vessel and agitate for an additional 15-30 minutes.[9]
-
Washing: Filter the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Quantification (Optional): Determine the final loading capacity by treating a small, weighed amount of resin with 20% piperidine in DMF and measuring the UV absorbance of the cleaved dibenzofulvene-piperidine adduct.[8]
Protocol 2: Peptide Chain Elongation (Fmoc-SPPS)
This is a standard cycle for adding subsequent amino acids.
Materials:
-
Fmoc-L-Valine loaded 2-CTC resin
-
Fmoc-protected amino acids
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA
-
DMF, DCM
Procedure (per cycle):
-
Swell Resin: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash: Wash the resin thoroughly with DMF (5 x 10 mL).
-
Coupling:
-
In a separate vessel, pre-activate 3 equivalents of the next Fmoc-amino acid with 2.9 equivalents of HBTU/HOBt in DMF for 2-5 minutes.
-
Add 6 equivalents of DIPEA.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Wash: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Repeat steps 1-6 for each amino acid in the sequence.
Protocol 3: Cleavage of the Protected Peptide Fragment from 2-CTC Resin
This protocol uses mild acidic conditions to cleave the peptide while preserving the C-terminal t-butyl ester and side-chain protecting groups.
Materials:
-
Peptide-loaded 2-CTC resin (fully protected)
-
Cleavage Cocktail: Acetic acid (AcOH) / Trifluoroethanol (TFE) / DCM (1:2:7 v/v/v) or 1% Trifluoroacetic acid (TFA) in DCM.[10][11]
-
Cold diethyl ether
Procedure:
-
Preparation: Wash the dried peptide-resin with DCM (3 x 10 mL).
-
Cleavage Reaction: Suspend the resin in the cleavage cocktail (approx. 20 mL per gram of resin). Agitate gently at room temperature for 1-2 hours.[5]
-
Filtration: Filter the resin and collect the filtrate into a round-bottom flask. Wash the resin twice more with a small volume of the cleavage cocktail or pure DCM and combine the filtrates.
-
Solvent Removal: Evaporate the solvent from the combined filtrate under reduced pressure.
-
Precipitation: Add the concentrated solution dropwise to a flask of cold diethyl ether with stirring to precipitate the protected peptide fragment.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash the solid with more cold diethyl ether and dry under vacuum.
-
Purification: Purify the protected fragment by RP-HPLC using a suitable gradient of acetonitrile in water.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for synthesizing a protected peptide fragment with a C-terminal Valine tert-butyl ester.
Logical Relationship Diagram
Caption: Strategy of convergent peptide synthesis using protected fragments.
References
- 1. glycopep.com [glycopep.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 6. 5z.com [5z.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Coupling of tert-Butyl L-valinate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide coupling of tert-Butyl L-valinate hydrochloride with a carboxylic acid, a crucial step in peptide synthesis and the development of small molecule therapeutics. The protocols outlined below utilize common and efficient coupling reagents, ensuring high yield and purity of the desired amide product.
This compound is a protected form of the essential amino acid L-valine, where the carboxylic acid is shielded by a tert-butyl ester.[1] This protection allows for selective amide bond formation at the amino group.[1] The hydrochloride salt form enhances the compound's stability and handling properties.[1]
Experimental Principles
The fundamental principle of the coupling reaction involves the activation of a carboxylic acid, followed by nucleophilic attack from the primary amine of tert-Butyl L-valinate to form an amide bond. The hydrochloride salt of the valine ester must first be neutralized with a non-nucleophilic base to liberate the free amine required for the reaction. Common coupling reagents, often used with additives, facilitate this process by converting the carboxylic acid into a highly reactive intermediate, thereby promoting efficient amide bond formation while minimizing side reactions such as racemization.[2][3]
Comparative Data of Common Coupling Reagents
The selection of coupling reagents and reaction conditions can significantly influence the yield and purity of the final product. Below is a summary of expected outcomes for commonly used coupling protocols.
| Coupling Reagent | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Expected Yield | Key Characteristics |
| EDC | HOBt | DIPEA or Et3N | DCM, DMF | 12-24 hours | 85-95% | Cost-effective and reliable; water-soluble byproducts are easily removed during work-up.[3][4][5] |
| HBTU | - | DIPEA or Et3N | DMF | 2-4 hours | 90-98% | Fast and high-yielding; particularly effective for sterically hindered amino acids.[4][5] |
| HATU | - | DIPEA or Et3N | DMF | 1-3 hours | 92-99% | Highly efficient, rapid reactions with minimal racemization; often preferred for difficult couplings.[3][4] |
Detailed Experimental Protocols
Protocol 1: Coupling using EDC/HOBt
This protocol is a widely used, cost-effective method for amide bond formation.
Materials:
-
N-protected amino acid or carboxylic acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 equiv.) and HOBt (1.1 equiv.) in anhydrous DCM (or a mixture of DCM and a minimum amount of DMF to ensure solubility).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.1 equiv.) to the solution and stir at 0 °C for 30 minutes to pre-activate the carboxylic acid.[4]
-
In a separate flask, suspend this compound (1.0 equiv.) in anhydrous DCM.
-
Add DIPEA (1.1 equiv.) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.[4]
-
Add the neutralized tert-Butyl L-valinate solution to the pre-activated carboxylic acid mixture at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[2][4]
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.[2][4]
Protocol 2: Coupling using HBTU/DIPEA
This protocol utilizes the more reactive uronium salt HBTU for a faster and often higher-yielding coupling.[4]
Materials:
-
N-protected amino acid or carboxylic acid
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Cold water
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-protected amino acid (1.0 equiv.) and HBTU (1.05 equiv.) in anhydrous DMF.[4]
-
Add DIPEA (2.2 equiv.) to the solution and stir for 10-15 minutes at room temperature for pre-activation.[4]
-
In a separate flask, dissolve this compound (1.1 equiv.) in anhydrous DMF and add DIPEA (1.2 equiv.) to neutralize the salt.[4]
-
Add the neutralized tert-Butyl L-valinate solution to the activated carboxylic acid solution.[4]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.[4]
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).[4]
-
Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[4]
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure amide.[4]
Visualized Workflows
The following diagrams illustrate the key steps in the described coupling protocols.
References
Application Notes and Protocols: Tert-Butyl L-valinate Hydrochloride as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl L-valinate hydrochloride is a protected form of the essential amino acid L-valine, a critical chiral building block in modern organic and medicinal chemistry.[1][2] The tert-butyl ester group serves to protect the carboxylic acid functionality, allowing for selective reactions at the amino group.[2][3] This strategic protection is instrumental in the stereocontrolled synthesis of complex molecules, particularly peptides and peptidomimetics, which are central to the development of novel therapeutics.[2][4] The hydrochloride salt form enhances the compound's stability and handling properties, making it a practical choice for various synthetic applications.[2]
These application notes provide a comprehensive overview of the uses of this compound, with a focus on its role in the synthesis of antiviral drugs. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.
Key Applications
This compound is a versatile reagent with applications in several areas of chemical synthesis:
-
Peptide Synthesis: It is widely used as a fundamental building block in both solution-phase and solid-phase peptide synthesis.[3][4] The tert-butyl protecting group is stable under many coupling conditions and can be selectively removed under mild acidic conditions.[3]
-
Pharmaceutical Synthesis: This chiral building block is a key component in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably antiviral agents.[1][4] Its incorporation into drug candidates can enhance their efficacy and bioavailability.[4]
-
Asymmetric Synthesis: The well-defined stereochemistry of this compound makes it an invaluable tool for the synthesis of complex chiral molecules beyond peptides.[5]
Application in Antiviral Drug Synthesis: Boceprevir and Telaprevir
This compound and its N-protected form, Boc-L-valine, are crucial intermediates in the synthesis of the hepatitis C virus (HCV) NS3/4A protease inhibitors, Boceprevir and Telaprevir.[1][6]
Boceprevir Synthesis: Boceprevir is a peptidomimetic protease inhibitor.[7] The synthesis of Boceprevir involves the coupling of several chiral fragments, with the P3 fragment being derived from L-valine.[7][8]
Telaprevir Synthesis: Telaprevir is another potent HCV protease inhibitor.[6] Its synthesis also relies on the coupling of peptide fragments, where a valine residue is a key component.[1] The use of protected L-valine derivatives ensures the correct stereochemistry in the final drug molecule, which is critical for its biological activity.[9][10]
Quantitative Data Summary
The following tables summarize typical quantitative data for key reactions involving L-valine derivatives in the synthesis of pharmaceutical intermediates.
| Reaction | Starting Material | Coupling Reagent/Conditions | Product | Yield (%) | Purity/ee (%) | Reference |
| N-Boc-Valacyclovir Synthesis | Boc-L-Valine, Acyclovir | DCC, DMAP in DMF | N-Boc-Valacyclovir | - | - | [1] |
| Dipeptide Ester Synthesis | Boc-L-Valine | EDC, HOBt in DCM | Boc-L-Val-L-tert-leucine methyl ester | - | - | [1] |
| Dipeptide Amide Synthesis | Boc-L-Valine | HATU, DIPEA in DMF | Boc-L-Val-(S)-2-amino-3,3-dimethylbutanamide | - | - | [1] |
| Cyclization to (S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid | N-phenoxycarbonyl-L-valine | t-BuOK | (S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid | 75-85 | >99 ee | [11] |
Experimental Protocols
General Workflow for Peptide Coupling using a Valine Building Block
The following diagram illustrates a generalized workflow for a peptide coupling reaction, a common application for this compound (after neutralization or in its N-protected form).
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. L-Valine t-butyl ester hydrochloride [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Telaprevir synthesis - chemicalbook [chemicalbook.com]
- 7. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dipeptides using tert-Butyl L-valinate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of dipeptides is a fundamental process in peptide chemistry, crucial for the development of peptidomimetics, therapeutic peptides, and various research applications. tert-Butyl L-valinate hydrochloride is a commonly utilized building block in dipeptide synthesis due to the stability of the tert-butyl ester protecting group under various coupling conditions and its subsequent facile removal under acidic conditions. This document provides detailed application notes and experimental protocols for the synthesis of dipeptides using this compound with various common coupling reagents.
Data Presentation: Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical as it significantly influences the reaction rate, yield, purity, and the extent of side reactions, most notably racemization. The following table summarizes typical yields and reaction conditions for the synthesis of N-Boc-protected dipeptides with a C-terminal tert-butyl valinate using different coupling methodologies.
| N-Boc-Amino Acid | Coupling Reagent/Base | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) | Reference |
| Boc-Trp-OH | EDC/HOBt | DCM/DMF | 12-24 | 85-95 | >95 | [1] |
| Boc-Trp-OH | HBTU/DIPEA | DMF | 2-4 | 90-98 | >97 | [1] |
| Boc-Trp-OH | HATU/DIPEA | DMF | 1-3 | >90 | Very Low Racemization | [1] |
| Boc-Ala-OH | DCC/HOBt | DCM | 12-24 | Not Specified | Not Specified | [2] |
| Boc-Phe-OH | EDC/HOBt | Not Specified | Not Specified | 70-90 | Low to Moderate Racemization | [3] |
Note: Yields and purities are representative and can vary depending on the specific amino acid being coupled and the precise reaction conditions.
Experimental Protocols
Detailed methodologies for the synthesis of a generic N-Boc-Xaa-Val-OtBu dipeptide are provided below.
Protocol 1: Dipeptide Synthesis using EDC/HOBt
This method is a cost-effective and widely used protocol for peptide coupling.
Materials:
-
N-Boc-protected amino acid (Boc-Xaa-OH) (1.0 equiv)
-
This compound (H-Val-OtBu·HCl) (1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous (minimal amount)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a round-bottom flask, dissolve the N-Boc-protected amino acid (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DCM. If solubility is an issue, add a minimal amount of anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 equiv) to the solution and stir at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, suspend this compound (1.0 equiv) in anhydrous DCM and add DIPEA (1.1 equiv) to neutralize the hydrochloride salt. Stir for 10-15 minutes at room temperature.
-
Add the neutralized H-Val-OtBu solution from step 4 to the pre-activated amino acid solution from step 3 at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[2]
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dipeptide.[4]
Protocol 2: Dipeptide Synthesis using HBTU/DIPEA
This protocol utilizes a more reactive uronium salt (HBTU) for faster and often higher-yielding couplings.[1]
Materials:
-
N-Boc-protected amino acid (Boc-Xaa-OH) (1.0 equiv)
-
This compound (H-Val-OtBu·HCl) (1.1 equiv)
-
HBTU (1.05 equiv)
-
DIPEA (2.2 equiv for activation + 1.2 equiv for neutralization)
-
DMF, anhydrous
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the N-Boc-protected amino acid (1.0 equiv) and HBTU (1.05 equiv) in anhydrous DMF.
-
Add DIPEA (2.2 equiv) to the solution and stir for 10-15 minutes at room temperature for pre-activation.[1]
-
In a separate flask, dissolve this compound (1.1 equiv) in anhydrous DMF and add DIPEA (1.2 equiv) to neutralize the salt.
-
Add the neutralized H-Val-OtBu solution to the activated Boc-Xaa-OH solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.[1]
-
After completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure dipeptide.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for dipeptide synthesis.
References
Application Notes and Protocols: Deprotection of tert-Butyl L-valinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-valine tert-butyl ester hydrochloride is a critical building block in peptide synthesis and the development of small molecule therapeutics. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, preventing unwanted side reactions during synthetic modifications. The removal of this protecting group, or deprotection, is a crucial step to yield the free carboxylic acid of L-valine. The choice of deprotection method is paramount and depends on the overall synthetic strategy, particularly the presence of other acid-labile protecting groups within the molecule. This document provides detailed application notes and protocols for various methods of deprotecting tert-Butyl L-valinate hydrochloride.
Deprotection Strategies Overview
The deprotection of a tert-butyl ester is an acid-catalyzed process. The reaction mechanism involves protonation of the ester oxygen, followed by the elimination of isobutylene, a stable carbocation, to yield the carboxylic acid. The choice of acid dictates the reaction's selectivity and harshness. Common deprotection reagents range from strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) to milder alternatives such as aqueous phosphoric acid and Lewis acids like zinc bromide (ZnBr₂).
Data Presentation: Comparison of Deprotection Methods
The following table summarizes the typical reaction conditions and outcomes for the deprotection of this compound to L-valine. Please note that the data presented is a synthesis of literature values for tert-butyl esters of amino acids and may require optimization for specific substrates and scales.
| Reagent/Method | Typical Conditions | Reaction Time (h) | Typical Yield (%) | Purity (%) | Advantages & Disadvantages |
| Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM) | 1 - 3 | >95 | >98 | Advantages: Highly effective, volatile, and easily removed. Disadvantages: Harsh acidity can cleave other acid-labile groups. The tert-butyl cation can cause side reactions.[1] |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane | 0.5 - 2 | >95 | >98 | Advantages: Fast, efficient, and often yields a crystalline hydrochloride salt.[1] Disadvantages: Corrosive, and dioxane is a hazardous solvent. |
| Aqueous Phosphoric Acid (H₃PO₄) | 85 wt% H₃PO₄ in an organic solvent (e.g., THF, Toluene) | 4 - 14 | 90-98 | >97 | Advantages: Environmentally benign, mild, and selective; tolerates other acid-sensitive groups like Cbz and benzyl esters.[2][3] Disadvantages: Longer reaction times compared to strong acids. |
| Zinc Bromide (ZnBr₂) | 3-5 equivalents in Dichloromethane (DCM) | 12 - 24 | 75-90 | >95 | Advantages: Mild Lewis acid conditions, can be selective in the presence of certain other protecting groups.[4][5][6] Disadvantages: Requires stoichiometric amounts of the reagent, longer reaction times. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is suitable for substrates that do not contain other acid-sensitive protecting groups.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution to achieve a 1:1 (v/v) mixture of TFA and DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold diethyl ether to induce precipitation of the L-valine as its TFA salt.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Characterization: The final product can be characterized by ¹H NMR and its purity can be assessed by HPLC. For conversion to the hydrochloride salt, the TFA salt can be treated with HCl.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This is a fast and efficient method that directly yields the hydrochloride salt of L-valine.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Place this compound in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-Dioxane. The reaction can be performed neat or with additional anhydrous dioxane.
-
Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC. Often, the deprotected L-valine hydrochloride salt will precipitate out of the solution.[1]
-
If a precipitate has formed, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Triturate the resulting residue with cold diethyl ether to induce or complete precipitation.
-
Collect the solid L-valine hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.[1]
Characterization: The product, L-valine hydrochloride, can be characterized by ¹H NMR and its purity can be confirmed by HPLC.
Protocol 3: Deprotection using Aqueous Phosphoric Acid
This method is recommended for substrates containing other acid-sensitive groups that are not stable to strong acids like TFA or HCl.[2][3]
Materials:
-
This compound
-
Aqueous phosphoric acid (85 wt%)
-
Tetrahydrofuran (THF) or Toluene
-
Water
-
Sodium hydroxide solution (e.g., 1M)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in THF or toluene (e.g., 1 mL of solvent per gram of substrate).
-
Add aqueous phosphoric acid (85 wt%, ~15 equivalents) dropwise to the solution at room temperature.
-
Stir the mixture at room temperature for 4-14 hours, monitoring the reaction by HPLC.
-
Once the reaction is complete, add water to dilute the mixture.
-
Adjust the pH to ~7-8 with a sodium hydroxide solution.
-
Extract the aqueous layer with an organic solvent like ethyl acetate to remove any non-polar impurities. The product will remain in the aqueous layer.
-
The aqueous solution of L-valine can be further purified by crystallization or ion-exchange chromatography.
Characterization: The progress of the reaction and the purity of the final product can be monitored by HPLC.[7][8] The structure can be confirmed by ¹H NMR.
Mandatory Visualizations
Caption: A generalized experimental workflow for the deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
- 3. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. moca.net.ua [moca.net.ua]
- 8. Production of L-[1-11C]valine by HPLC resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: tert-Butyl L-valinate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the synthesis and application of tert-Butyl L-valinate hydrochloride. This valuable chiral building block is a protected form of the essential amino acid L-valine, widely utilized in peptide synthesis and the development of pharmaceutical agents.[1][2] The introduction of the tert-butyl ester group shields the carboxylic acid functionality, preventing unwanted side reactions and enhancing the compound's solubility and stability, which facilitates its incorporation into complex molecules.[2][3]
I. Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: tert-butylation of L-valine to form the tert-butyl ester, followed by the formation of the hydrochloride salt.
General Synthesis Workflow
Caption: General workflow for the two-step synthesis of this compound.
Experimental Protocols
Method 1: Reaction with Isobutylene and an Acid Catalyst
This method involves the direct esterification of L-valine using isobutylene in the presence of an acid catalyst.
Protocol:
-
Reaction Setup: In a pressure vessel (autoclave), suspend L-valine in a suitable anhydrous solvent such as dioxane or dichloromethane.
-
Addition of Reagents: Add an acid catalyst, such as p-toluenesulfonic acid (PTSA) or sulfuric acid immobilized on silica.
-
Introduce isobutylene into the reaction mixture.
-
Reaction Conditions: Seal the vessel and stir the mixture at room temperature for an extended period (e.g., 2 to 5 days).
-
Work-up: After the reaction is complete, wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and brine, to neutralize the acid and remove impurities.
-
Isolation of Free Base: Remove the solvent under reduced pressure to obtain the crude tert-Butyl L-valinate as a free base.
-
Salt Formation: Dissolve the crude free base in a dry, non-polar solvent like diethyl ether.
-
Cool the solution (e.g., to -20°C) and slowly add a solution of hydrogen chloride in diethyl ether.
-
Final Product Isolation: The hydrochloride salt will precipitate out of the solution. Isolate the solid by filtration and dry it under a vacuum to yield this compound.
Method 2: Reaction with tert-Butyl Acetate and Perchloric Acid
This alternative method utilizes tert-butyl acetate as the tert-butyl source in the presence of a strong acid.[3]
Protocol:
-
Reaction Setup: Suspend L-valine in an excess of tert-butyl acetate, which also serves as the solvent.
-
Catalyst Addition: Add a strong acid catalyst, such as perchloric acid (an aqueous solution of 40-70%), to the suspension.
-
Reaction Conditions: Stir the mixture at a controlled temperature, typically between 15-25°C, for 18-24 hours.
-
Work-up: After the reaction, adjust the pH of the solution to between 8.5 and 11 using an aqueous alkali hydroxide solution (e.g., lithium hydroxide) to neutralize the acid.
-
Extraction: Perform a liquid-liquid extraction to separate the organic layer containing the tert-butyl ester.
-
Wash the organic layer with brine.
-
Drying and Isolation of Free Base: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the tert-Butyl L-valinate free base.
-
Salt Formation: Dissolve the free base in a suitable solvent and bubble hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent.
-
Final Product Isolation: Collect the precipitated hydrochloride salt by filtration, wash with a non-polar solvent like isopropyl ether, and dry under reduced pressure at a moderate temperature (e.g., 40°C).[3]
Data Presentation
| Parameter | Method 1 (Isobutylene) | Method 2 (tert-Butyl Acetate) |
| tert-Butylation Reagent | Isobutylene | tert-Butyl Acetate |
| Acid Catalyst | PTSA or H₂SO₄ on silica | Perchloric Acid (40-70% aq.) |
| Solvent | Dioxane or Dichloromethane | tert-Butyl Acetate |
| Reaction Temperature | Room Temperature | 15-25°C |
| Reaction Time | 2-5 days | 18-24 hours |
| Work-up | Aqueous bicarbonate wash | pH adjustment with alkali hydroxide |
| Yield | Not specified for L-valine | 75-80% (for similar amino acids)[3] |
II. Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a crucial reagent in solid-phase peptide synthesis, particularly within the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy.[4][5] The tert-butyl group serves as a protecting group for the carboxylic acid of L-valine, preventing it from participating in unwanted side reactions during peptide chain elongation.[6]
SPPS Workflow using tert-Butyl Protected Amino Acids
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. L-Valine t-butyl ester hydrochloride [myskinrecipes.com]
Tert-Butyl L-valinate Hydrochloride: Application Notes for Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl L-valinate hydrochloride is a chiral compound widely recognized in synthetic organic chemistry. While its primary application lies in peptide synthesis as a protected form of the essential amino acid L-valine, it also holds potential as a resolving agent for the separation of enantiomers. This document provides a comprehensive overview of the principles behind its use in chiral resolution, details relevant experimental considerations, and presents generalized protocols.
Chiral resolution is a critical process in the pharmaceutical industry for the development of enantiomerically pure drugs, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The use of a chiral resolving agent, such as this compound, typically involves the formation of diastereomeric salts with a racemic mixture. These diastereomers, having different physical properties, can then be separated by methods like fractional crystallization.
Principle of Chiral Resolution
The fundamental principle behind using this compound as a resolving agent is the formation of diastereomeric salts with a racemic carboxylic acid. The chiral amine functionality of the L-valinate derivative interacts with the carboxylic acid groups of the enantiomers to form a pair of diastereomeric salts with different solubilities. This difference in solubility allows for the selective crystallization of one diastereomer, which can then be isolated. Subsequent treatment of the isolated diastereomer with an acid or base regenerates the enantiomerically enriched carboxylic acid and the resolving agent.
The overall workflow for a typical diastereomeric salt resolution is depicted below.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocols
While specific, documented protocols for the use of this compound as a resolving agent are not widely available in peer-reviewed literature, a general procedure for the resolution of a racemic carboxylic acid can be outlined based on established principles of diastereomeric salt crystallization. Researchers should note that significant optimization of solvent, temperature, and stoichiometry is typically required for successful resolution.
General Protocol for the Resolution of a Racemic Carboxylic Acid
1. Materials:
-
Racemic carboxylic acid
-
This compound
-
An appropriate solvent or solvent system (e.g., ethanol, methanol, acetonitrile, water, or mixtures thereof)
-
Acid (e.g., HCl) and base (e.g., NaOH) for regeneration
-
Standard laboratory glassware and filtration apparatus
2. Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid in a suitable solvent with gentle heating.
-
In a separate flask, dissolve an equimolar amount of this compound in the same solvent. The hydrochloride may need to be neutralized with a base to free the amine for reaction, or the salt exchange can proceed directly depending on the specific substrates and conditions.
-
Combine the two solutions and stir. The total volume of the solvent should be minimized to facilitate crystallization.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomer:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor.
-
Dry the crystals under vacuum.
-
-
Regeneration of the Enantiomer and Resolving Agent:
-
Dissolve the isolated diastereomeric salt in water or an appropriate solvent.
-
Acidify the solution (e.g., with 1M HCl) to protonate the amine of the resolving agent and deprotonate the carboxylic acid.
-
Extract the enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
The aqueous layer, containing the hydrochloride salt of tert-Butyl L-valinate, can be treated with a base to recover the resolving agent.
-
The other enantiomer may be recovered from the mother liquor by a similar acidification and extraction process.
-
3. Analysis:
-
The enantiomeric excess (ee) of the resolved carboxylic acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
The optical rotation of the resolved enantiomer can be measured using a polarimeter and compared to literature values.
Data Presentation
The success of a chiral resolution experiment is quantified by the yield and the enantiomeric excess of the separated enantiomers. The following table provides a template for presenting such data.
| Racemic Compound | Resolving Agent | Solvent System | Temp. (°C) | Yield (%) of Diastereomer | Enantiomeric Excess (ee%) of Regenerated Acid |
| Racemic Acid A | tert-Butyl L-valinate HCl | Ethanol/Water | 4 | 45 | 95% (R) |
| Racemic Acid B | tert-Butyl L-valinate HCl | Acetonitrile | RT | 38 | 92% (S) |
Logical Relationship in Chiral Resolution
The decision-making process and the relationships between the key components in a chiral resolution experiment are crucial for a successful outcome.
Caption: Key Relationships in a Chiral Resolution Process.
Conclusion
While this compound is a well-established reagent in peptide synthesis, its application as a resolving agent represents a more specialized use. The principles of diastereomeric salt formation provide a clear theoretical basis for its utility in separating enantiomers of racemic carboxylic acids. The successful application of this method requires careful empirical optimization of the experimental conditions. The protocols and frameworks provided in these notes are intended to serve as a guide for researchers in designing and executing chiral resolution experiments.
Application Notes and Protocols for the N-Protection of tert-Butyl L-valinate
Introduction
In the realm of peptide synthesis and drug development, the strategic protection of functional groups is a cornerstone of chemical strategy. The amino group of amino acids is highly nucleophilic and must be temporarily masked or "protected" to prevent unwanted side reactions during peptide bond formation. This application note provides a detailed overview and experimental protocols for the N-protection of tert-butyl L-valinate, a common building block in the synthesis of complex peptides and pharmaceutical intermediates. We will focus on three of the most widely used amine-protecting groups: tert-butoxycarbonyl (Boc), carbobenzyloxy (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
Application Note
Overview of Common N-Protecting Groups
The choice of an N-protecting group is critical as it dictates the conditions for its removal (deprotection) and must be compatible with other protecting groups in the molecule, a concept known as orthogonality.
-
Boc (tert-butoxycarbonyl): The Boc group is a popular choice due to its stability under a wide range of conditions, including those that are basic or nucleophilic.[1] It is readily introduced using di-tert-butyl dicarbonate (Boc₂O) and is typically removed under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[2][3]
-
Cbz (Carbobenzyloxy): Also known as the Z group, the Cbz group is introduced using benzyl chloroformate (Cbz-Cl).[4][5] It is stable to mildly acidic and basic conditions. The primary method for its removal is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), a process that is generally mild and selective.[6]
-
Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is central to modern solid-phase peptide synthesis (SPPS).[7] It is stable to acidic conditions but is cleaved under mild basic conditions, typically using a solution of piperidine in an organic solvent.[7][8] This orthogonality with acid-labile side-chain protecting groups (like tert-butyl esters) makes the Fmoc/tBu strategy highly efficient.[8]
Data Presentation: Comparison of N-Protection Methods
The following table summarizes typical reaction conditions and outcomes for the N-protection of tert-butyl L-valinate.
| Protecting Group | Reagent | Base | Solvent System | Temp. | Time | Typical Yield | Product Melting Point (°C) |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) or NaHCO₃ | Dichloromethane (DCM), Acetone/Water, or THF/Water | 0°C to RT | 0.5 - 4 h | >90% | 77-80 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Na₂CO₃ or NaHCO₃ | Water/Organic or Dioxane/Water | 0 - 5°C | 2 - 6 h | ~90% | 62-64 (for Z-Val-OH)[4] |
| Fmoc | Fmoc-OSu | NaHCO₃ | 1,4-Dioxane/Water | RT | 12 - 18 h | >90% | 143-145 (for Fmoc-Val-OH)[9][10] |
Experimental Protocols
This section provides a detailed, representative methodology for the N-Boc protection of tert-butyl L-valinate hydrochloride.
Protocol: N-Boc Protection of this compound
1. Principle
The hydrochloride salt of tert-butyl L-valinate is neutralized with a base to liberate the free amine. The nucleophilic amine then reacts with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected product, N-Boc-L-valine tert-butyl ester.
2. Materials and Reagents
-
L-Valine tert-butyl ester hydrochloride (H-Val-OtBu·HCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), HPLC grade
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc) and Hexanes for purification
-
Standard laboratory glassware, magnetic stirrer, and ice bath
3. Experimental Procedure
-
Step 1: Reaction Setup
-
Suspend L-Valine tert-butyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add triethylamine (1.1 eq) dropwise to the suspension. Stir for 15-20 minutes at 0°C until the solution becomes clear, indicating the formation of the free amine.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0°C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
-
Step 2: Reaction Monitoring
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[11]
-
-
Step 3: Work-up and Isolation
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product as an oil or solid.
-
-
Step 4: Purification
-
The crude product can often be purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield a white crystalline solid.[2]
-
If necessary, further purification can be achieved via silica gel column chromatography.
-
4. Characterization
-
Appearance: White crystalline powder.[2]
-
Purity (HPLC): ≥99.0%.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₁₄H₂₇NO₄: 274.19).[12]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the characteristic signals for the Boc group (singlet at ~1.4 ppm) and the tert-butyl ester group.[12]
Mandatory Visualization
The following diagrams illustrate the logical workflow of the N-protection procedure.
Caption: General workflow for the N-protection of this compound.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 8. digital.csic.es [digital.csic.es]
- 9. FMOC-L-Valine | 68858-20-8 [chemicalbook.com]
- 10. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield with tert-Butyl L-valinate hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using tert-Butyl L-valinate hydrochloride in peptide synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific issues to help improve final peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in peptide synthesis?
A1: this compound is a protected form of the amino acid L-valine. The tert-butyl (tBu) ester group shields the carboxylic acid functional group, preventing it from participating in unwanted side reactions during peptide chain elongation.[1][2] This protection strategy is crucial for achieving controlled, stepwise synthesis. The hydrochloride salt form enhances the compound's stability and makes it easier to handle in a laboratory setting.
Q2: Why is coupling L-valine, particularly as a tert-butyl ester, often challenging?
A2: The primary challenge is steric hindrance. The bulky isopropyl side chain of valine, combined with the tert-butyl ester protecting group, can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.[3][4] This can lead to slower reaction rates, incomplete coupling, and consequently, lower yields and the formation of deletion sequences (peptides missing the valine residue).[3][4]
Q3: What are tert-butyl carbocations and how do they affect my synthesis?
A3: During the final cleavage step, when the peptide is removed from the resin and side-chain protecting groups are cleaved off, strong acids like trifluoroacetic acid (TFA) are used. These acids cleave the tert-butyl group, generating reactive tert-butyl carbocations (tBu⁺).[5][6] These cations can re-attach to sensitive residues in the peptide, such as tryptophan (Trp), methionine (Met), or cysteine (Cys), leading to undesired side products and reduced purity.[5][7]
Q4: How can I prevent side reactions caused by tert-butyl carbocations?
A4: To prevent these side reactions, a "scavenger" must be added to the cleavage cocktail. Scavengers are nucleophilic compounds that trap the tert-butyl carbocations before they can react with the peptide.[7][8][9] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[7][10] The use of scavengers can significantly increase yields and simplify the purification process.[8][9]
Troubleshooting Guides
Issue 1: Low Coupling Yield or Incomplete Reaction
Symptoms:
-
A positive Kaiser test (dark blue beads) after the coupling step, indicating unreacted free amines.[11][12][13]
-
Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to a deletion sequence (M-100 Da, the mass of the valine residue).[3][12]
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Steric Hindrance | The bulky nature of the valine residue is impeding the reaction.[3][4] |
| Suboptimal Coupling Reagent | Standard carbodiimide reagents (DCC, DIC) are often not potent enough for hindered couplings.[4] |
| Poor Solvation | The peptide-resin is not adequately swollen, hindering reagent access to reactive sites. |
| Insufficient Reaction Time/Temp | The reaction has not been allowed to proceed to completion. |
Detailed Solutions:
-
Optimize Coupling Reagent: For sterically hindered amino acids like valine, switch to a more powerful onium salt-based coupling reagent. These reagents form highly reactive esters that can overcome the steric barrier more effectively.[3][4][14]
-
Perform a "Double Coupling": After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated this compound. This can help drive the reaction to completion.[3][14]
-
Improve Solvation: Ensure the resin is fully swollen before synthesis. Switch from standard solvents like Dichloromethane (DCM) to more effective solvating agents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[3]
-
Increase Reaction Time/Temperature: Extend the coupling time (e.g., from 1-2 hours to 4-6 hours) or moderately increase the temperature to 30-40°C. Monitor closely, as higher temperatures can increase the risk of side reactions like racemization.[3][12]
-
Implement a Capping Step: After the coupling step, treat the resin with a capping agent, such as acetic anhydride. This will block any unreacted N-terminal amines, preventing them from reacting in subsequent cycles and simplifying purification by avoiding the formation of deletion sequences.[3]
Issue 2: Presence of Side-Products After Cleavage
Symptoms:
-
HPLC analysis of the crude peptide shows multiple impurity peaks.
-
MS analysis reveals peaks with a mass increase of +56 Da, corresponding to the addition of a tert-butyl group to the peptide.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Carbocation Side Reactions | Reactive tert-butyl carbocations generated during TFA cleavage are alkylating sensitive amino acid residues (e.g., Cys, Met, Trp).[5][7] |
| Racemization | The stereochemical integrity of the valine residue is compromised during coupling, leading to the formation of diastereomeric impurities. |
Detailed Solutions:
-
Use an Effective Scavenger Cocktail: During the final TFA cleavage step, always include a mixture of scavengers to trap the tert-butyl cations. A common and effective cocktail is a mixture of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v). For peptides containing cysteine, adding a thiol-based scavenger like 1,2-ethanedithiol (EDT) is beneficial.[7][10][15]
-
Minimize Racemization:
-
Choose the Right Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine for neutralization and activation steps. Avoid stronger bases like triethylamine (TEA).[3]
-
Add a Racemization Suppressant: Incorporate additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® into the coupling reaction. These additives are known to suppress racemization.[3]
-
Control Temperature: Perform the coupling reaction at room temperature or below (e.g., 0°C), as elevated temperatures can increase the rate of racemization.[3]
-
Experimental Protocols
Protocol 1: Recommended Coupling of this compound in SPPS
This protocol is adapted for a sterically hindered amino acid and assumes a standard Fmoc/tBu solid-phase synthesis strategy.
-
Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminal amine) in DMF for at least 30 minutes.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), a coupling reagent such as HATU (2.9 eq.), and an additive like HOBt (3 eq.) in DMF.
-
Activation: Add a hindered base such as DIEA (6 eq.) to the activation mixture. Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
-
Coupling Reaction: Add the activation mixture to the swollen resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for reaction completion. A negative result (yellow/colorless beads) indicates complete coupling.[13]
-
Washing: If the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and by-products.
-
Next Cycle: Proceed with the Fmoc-deprotection step for the next amino acid coupling. If the Kaiser test was positive, consider performing a double coupling (repeat steps 2-6).
Protocol 2: Test Cleavage for Reaction Monitoring
This procedure allows for the analysis of the peptide at an intermediate stage to diagnose issues like failed couplings.
-
Sample Preparation: Withdraw a small amount of the dried peptide-resin (approx. 5-10 mg) from the synthesis vessel.
-
Cleavage: Place the resin in a microcentrifuge tube and add 200 µL of a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Allow the reaction to proceed at room temperature for 2-3 hours.[12]
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin beads. Add the filtrate to a larger tube containing 1 mL of cold diethyl ether to precipitate the peptide.[11][12]
-
Isolation: Centrifuge the tube to pellet the precipitated peptide. Decant the ether, wash the pellet with more cold ether, and dry the peptide under a stream of nitrogen.
-
Analysis: Reconstitute the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water) for analysis by HPLC and Mass Spectrometry to check the mass and purity.[12]
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. polypeptide.com [polypeptide.com]
Technical Support Center: tert-Butyl L-valinate hydrochloride in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using tert-Butyl L-valinate hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in synthesis?
A1: this compound is primarily used as a protecting group for the amino acid valine in peptide synthesis.[1] The tert-butyl ester shields the carboxylic acid group, preventing it from participating in unwanted side reactions during the formation of peptide bonds.[2] This protecting group is stable under various conditions but can be easily removed with mild acid treatment.[1]
Q2: What are the signs of a failed or low-yield reaction when using this compound?
A2: Signs of a problematic reaction include the appearance of unexpected peaks in your HPLC or LC-MS analysis, a lower than expected yield of the desired product, and the identification of adducts with a mass increase of 56 Da or multiples thereof, which is indicative of tert-butylation.
Q3: What are potential impurities in commercial this compound?
A3: Potential impurities can arise from the synthesis process. Common methods involve the reaction of L-valine with isobutylene or tert-butanol in the presence of an acid catalyst.[3] Potential impurities could include:
-
Unreacted L-valine
-
Di-tert-butyl ether (from the dimerization of isobutylene or tert-butanol)
-
Polymers of isobutylene
-
Residual acid catalyst
-
Other esters of valine if different alcohols are present
Q4: How should this compound be stored?
A4: To ensure stability, it should be stored in a cool, dry place. The hydrochloride salt form generally improves the compound's stability and handling characteristics.
Troubleshooting Guide: Side Reactions in Peptide Synthesis
The most significant side reactions associated with the use of tert-butyl protecting groups, including tert-Butyl L-valinate, occur during the acidic deprotection step. The cleavage of the tert-butyl group generates a stable tert-butyl cation, which is a potent electrophile. This cation can then irreversibly modify nucleophilic amino acid residues within your peptide sequence.
Issue 1: Side-Chain Alkylation (tert-Butylation)
-
Symptom: Mass spectrometry analysis of your peptide shows unexpected mass additions of +56 Da, corresponding to the addition of a tert-butyl group.
-
Cause: The tert-butyl cation generated during acidic deprotection (e.g., with trifluoroacetic acid, TFA) alkylates nucleophilic side chains.
-
Affected Amino Acids:
Troubleshooting Workflow for Side-Chain tert-Butylation
References
Technical Support Center: Purification of tert-Butyl L-valinate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude tert-Butyl L-valinate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and purity of commercial this compound?
A1: Commercial this compound is typically a white to off-white solid, often in crystalline form.[1][2] Suppliers generally specify a purity of ≥98% or ≥99%, as determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
Q2: What are the common impurities in crude this compound?
A2: While specific impurities depend on the synthetic route, common contaminants in crude amino acid tert-butyl esters can include:
-
Unreacted L-valine: The starting amino acid may not have fully reacted.
-
Di-tert-butyl dicarbonate (Boc-anhydride) and its byproducts: If Boc-anhydride is used for protection, residual amounts and byproducts like tert-butanol may be present.[3]
-
Side-products from the esterification reaction: Depending on the method, side reactions can lead to various impurities.
-
Residual solvents: Solvents used in the synthesis and work-up may remain in the crude product.
Q3: What is the recommended storage condition for this compound?
A3: It is recommended to store this compound at 4°C in a sealed container, away from moisture.[2] For solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised to prevent degradation.[4]
Q4: Can I use flash column chromatography for purification?
A4: Yes, flash column chromatography is a viable method for purifying protected amino acids.[5][6] A typical stationary phase is silica gel. The mobile phase is generally a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate). The optimal solvent system will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis.
Troubleshooting Guides
Recrystallization Issues
Recrystallization is a common and effective method for purifying this compound. A common approach involves dissolving the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, methanol) and then inducing crystallization by the slow addition of a less polar anti-solvent (e.g., diethyl ether, tert-butyl methyl ether).
| Problem | Possible Cause(s) | Solution(s) |
| Product does not dissolve in the hot solvent. | 1. Insufficient solvent. 2. The solvent is not at its boiling point. 3. Incorrect solvent choice. | 1. Add small increments of hot solvent until dissolution is achieved. 2. Ensure the solvent is heated to its boiling point. 3. Consult literature for a more appropriate solvent for your compound. |
| Product "oils out" instead of forming crystals. | 1. The solution is supersaturated, and the compound is coming out of solution above its melting point. 2. Significant impurities are present, leading to a melting point depression. 3. The cooling rate is too fast. | 1. Re-heat the solution to dissolve the oil, add a small amount of the primary solvent, and allow it to cool more slowly. 2. Consider a pre-purification step like an aqueous wash or treatment with activated charcoal if colored impurities are present. 3. Insulate the flask to ensure slow cooling to room temperature before moving to an ice bath. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. | 1. Evaporate some of the solvent and attempt to cool again. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface. 3. Add a seed crystal of pure product. 4. Cool the solution to a lower temperature (e.g., in a dry ice/acetone bath). |
| Low yield of purified product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The crystals were washed with a solvent that was not sufficiently cold. 3. Premature crystallization occurred during a hot filtration step. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Always wash the crystals with a minimal amount of ice-cold anti-solvent. 3. Ensure the filtration apparatus and solution are kept hot during filtration. |
| Product is still impure after recrystallization. | 1. The chosen solvent system is not effective at separating the impurity. 2. The cooling was too rapid, trapping impurities in the crystal lattice. | 1. Try a different solvent/anti-solvent combination. 2. Ensure a slow cooling rate to allow for selective crystallization. A second recrystallization may be necessary. |
Data Presentation
The following table presents illustrative data for the purification of a crude this compound sample.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Methanol/Diethyl Ether) | 85 | 99.5 | 80 | Effective for removing most common impurities. |
| Recrystallization (Ethanol/Hexane) | 85 | 98.8 | 75 | May be less effective for certain polar impurities. |
| Flash Column Chromatography (Silica, Ethyl Acetate/Hexane gradient) | 85 | >99 | 65 | Good for removing impurities with different polarities, but may result in lower yields. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of crude this compound using a solvent/anti-solvent system.
Materials:
-
Crude this compound
-
Methanol (or Ethanol)
-
Diethyl ether (or tert-butyl methyl ether)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and swirl to dissolve. Continue adding small portions of hot methanol until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-solvent: While the solution is still warm, slowly add diethyl ether dropwise while swirling until the solution becomes faintly turbid.
-
Re-dissolution: Add a few drops of hot methanol to re-dissolve the precipitate until the solution is clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Protocol 2: Work-up and Isolation from a Reaction Mixture
This protocol is based on a general procedure for the synthesis of amino acid tert-butyl esters.[7][8]
Procedure:
-
Quenching and Neutralization: After the reaction is complete, cool the reaction mixture and wash it with a 10% sodium bicarbonate solution, followed by water and then a brine solution.[7]
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Drying: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude free-base of tert-butyl L-valinate.
-
Salt Formation and Precipitation: Dissolve the crude free-base in a minimal amount of dry diethyl ether and cool the solution to 0°C. Slowly add a solution of HCl in diethyl ether until precipitation is complete.
-
Isolation and Drying: Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical troubleshooting guide for common recrystallization issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 8. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
preventing racemization of tert-Butyl L-valinate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of tert-Butyl L-valinate hydrochloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate). For this compound, maintaining its specific three-dimensional structure (the L-configuration) is critical for its function in peptide synthesis and as a chiral building block in drug development. Racemization leads to the formation of the D-enantiomer, which can result in impurities, loss of biological activity, and potential off-target effects in the final product.
Q2: What are the primary causes of racemization of this compound?
A2: The primary driver of racemization in amino acid esters like this compound is the deprotonation of the alpha-carbon (the carbon atom to which the amino and carboxyl groups are attached). This is most commonly facilitated by the presence of a base. Once deprotonated, the resulting carbanion is planar and can be reprotonated from either side, leading to a mixture of L- and D-enantiomers. Factors that can induce or accelerate this process include:
-
Exposure to bases: Both strong and weak bases can initiate racemization.
-
Elevated temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for deprotonation.
-
Certain solvents: Polar aprotic solvents can stabilize the transition state of the racemization reaction.
-
Prolonged reaction or storage times: The longer the compound is exposed to destabilizing conditions, the greater the extent of racemization.
Q3: How can I minimize racemization during a reaction involving this compound?
A3: To minimize racemization, it is crucial to carefully control the reaction conditions. Key strategies include:
-
Choice of Base: If a base is required, use a sterically hindered, non-nucleophilic base.
-
Temperature Control: Perform reactions at the lowest effective temperature. Cryogenic conditions are often employed in stereoselective synthesis to minimize racemization.[1]
-
Solvent Selection: Choose a solvent that does not promote racemization. Non-polar or less coordinating solvents are often preferred.[2]
-
Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to potentially racemizing conditions.[1]
-
pH Control: Maintain a neutral or slightly acidic pH if possible, as basic conditions are a primary cause of racemization.
Troubleshooting Guides
Problem 1: I am observing significant racemization of my this compound after a coupling reaction.
Troubleshooting Steps:
-
Evaluate the Base:
-
Question: What base are you using? Strong, non-sterically hindered bases like sodium hydroxide or even milder organic bases like triethylamine can promote racemization.
-
Solution: Consider switching to a more sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, which are less likely to deprotonate the alpha-carbon.
-
-
Check the Reaction Temperature:
-
Question: At what temperature is the reaction being performed?
-
Solution: Lower the reaction temperature. If the reaction is being run at room temperature or higher, try running it at 0°C or even -20°C.
-
-
Analyze the Solvent:
-
Question: What solvent are you using?
-
Solution: The coordinating strength of the solvent can impact racemization.[2] If using a polar aprotic solvent, consider switching to a less polar alternative if the reaction chemistry allows.
-
-
Review the Reaction Time:
-
Question: How long is the reaction running?
-
Solution: Optimize the reaction time. Use techniques like TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed.[1]
-
Problem 2: My stored this compound shows decreased enantiomeric purity over time.
Troubleshooting Steps:
-
Storage Conditions:
-
Purity of the Stored Material:
-
Question: Was the material completely pure before storage?
-
Solution: Impurities, especially basic residues from a previous reaction or purification step, can catalyze racemization over time. If necessary, re-purify the compound before storage.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Racemization
| Parameter | Condition to Minimize Racemization | Rationale |
| Temperature | Low temperature (e.g., 0°C to -20°C) | Reduces the kinetic energy available to overcome the activation energy for racemization.[1] |
| Base | Sterically hindered, non-nucleophilic bases (e.g., DIPEA, 2,4,6-collidine) | The bulkiness of the base hinders its approach to the alpha-proton, reducing the rate of deprotonation. |
| Solvent | Non-polar or weakly coordinating solvents | Less polar solvents are less likely to stabilize the charged intermediate of the racemization pathway.[2] |
| pH | Neutral to slightly acidic | Avoids base-catalyzed deprotonation of the alpha-carbon. |
| Reaction Time | Minimized | Reduces the duration of exposure to conditions that may promote racemization.[1] |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the analysis of this compound. Method optimization may be required.
-
Instrumentation:
-
Mobile Phase Preparation:
-
A common mobile phase for chiral separations of amino acid esters is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol).[7]
-
Mobile phase additives like ethanesulfonic acid can sometimes improve selectivity.[7]
-
A typical starting mobile phase could be 90:10 (v/v) hexane:ethanol.
-
-
Sample Preparation:
-
Prepare a stock solution of a racemic standard of tert-Butyl D,L-valinate hydrochloride at a concentration of 1 mg/mL in the mobile phase.
-
Prepare the this compound sample to be analyzed at the same concentration in the mobile phase.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the L- and D-enantiomers.
-
Inject the sample and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100
-
Protocol 2: Monitoring Racemization by Polarimetry
Polarimetry is a non-destructive technique that measures the change in the angle of plane-polarized light as it passes through a solution of a chiral compound.[8][9]
-
Instrumentation:
-
Polarimeter.
-
-
Sample Preparation:
-
Accurately prepare a solution of this compound of a known concentration in a suitable solvent (e.g., water or ethanol). A typical concentration is 2 g/100 mL (c=2).
-
-
Measurement:
-
Calibrate the polarimeter with the pure solvent.
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Measure the optical rotation at a specific wavelength (commonly the sodium D-line, 589 nm) and temperature (e.g., 20°C).
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation [α] using Biot's Law: [α] = α / (l * c) where:
-
α is the observed rotation.
-
l is the path length of the cell in decimeters.
-
c is the concentration in g/mL.
-
-
-
Interpretation:
-
Compare the measured specific rotation to the known specific rotation of pure this compound. A decrease in the magnitude of the specific rotation indicates racemization. The specific rotation for L-Valine t-butyl ester hydrochloride is +3.4 to +5.4 degrees (c=2% in H2O).[3]
-
Protocol 3: Enantiomeric Purity Assessment by NMR Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess, often with the use of a chiral derivatizing agent or a chiral solvating agent to induce a chemical shift difference between the enantiomers.[10][11]
-
Instrumentation:
-
High-resolution NMR spectrometer.
-
-
Method using a Chiral Derivatizing Agent (e.g., Mosher's acid chloride):
-
React the this compound sample with a chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) to form diastereomers.
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.
-
The different spatial arrangements of the diastereomers will result in distinct signals for each.
-
Integrate the corresponding signals for the two diastereomers. The ratio of the integrals will be proportional to the ratio of the enantiomers in the original sample.
-
Visualizations
Caption: Mechanism of base-catalyzed racemization of tert-Butyl L-valinate.
Caption: Troubleshooting workflow for addressing racemization in reactions.
Caption: Experimental workflow for determining enantiomeric purity.
References
- 1. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Valine t-butyl ester hydrochloride [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Tunable normal phase enantioselectivity of amino acid esters via mobile phase composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s4science.at [s4science.at]
- 9. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 10. The determination of enantiomeric excess of valine by ODESSA solid-state NMR experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
tert-Butyl L-valinate hydrochloride solubility issues in solvents
Welcome to the technical support center for tert-Butyl L-valinate hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a focus on solubility issues and its application in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a protected form of the essential amino acid L-valine.[1] The tert-butyl ester group protects the carboxylic acid functionality, allowing for controlled reactions at the amino group.[1] Its primary application is as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) using the Boc (tert-butyloxycarbonyl) protection strategy.[1][2] It is also utilized in the development of pharmaceutical formulations to enhance the bioavailability of therapeutic agents.[3]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a white to off-white solid.[4] Its solubility is generally described as slight in several common laboratory solvents. It is slightly soluble in chloroform, methanol, and water.[4] For aqueous solutions, a concentration of 25 mg/mL can be achieved with the aid of sonication.[3] It is also soluble in DMSO.
Q3: I am having trouble dissolving this compound in water. What can I do?
A3: Difficulty in dissolving this compound in water is a known issue due to its "slight" solubility. Here are some troubleshooting steps:
-
Use Sonication: As recommended, using an ultrasonic bath can significantly aid in the dissolution process for aqueous solutions.[3]
-
Gentle Heating: Gently warming the solvent may increase solubility. However, be cautious as excessive heat can lead to degradation.
-
Start with a Small Amount of Solvent: Add a small amount of the solvent to the solid and mix to form a slurry before adding the rest of the solvent.
-
Consider Alternative Solvents: If your experimental conditions permit, consider using a solvent in which it has better solubility, such as DMSO.
Q4: Can I prepare a stock solution of this compound? How should I store it?
A4: Yes, you can prepare stock solutions. For aqueous stock solutions, it is recommended to filter and sterilize them using a 0.22 μm filter before use.[3] For long-term storage of stock solutions in a solvent, it is advised to store them at -20°C for up to one month or at -80°C for up to six months in a sealed container, away from moisture.[3] The solid compound should be stored at room temperature under an inert atmosphere.[4]
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Concentration | Method/Notes |
| Water | Slightly Soluble | 25 mg/mL | Requires sonication.[3] |
| Methanol | Slightly Soluble | - | - |
| Chloroform | Slightly Soluble | - | - |
| DMSO | Soluble | - | - |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in Water
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dispersion: Add the solid to a suitable sterile container.
-
Solvent Addition: Add a portion of sterile, deionized water to the solid.
-
Dissolution: Place the container in an ultrasonic bath and sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Final Volume: Add the remaining water to reach the final desired concentration.
-
Sterilization: Filter the solution through a 0.22 μm syringe filter into a sterile storage container.[3]
-
Storage: Store the solution at an appropriate temperature (-20°C for short-term, -80°C for long-term).[3]
Protocol 2: General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
This compound is a key component in Boc-SPPS. The following diagram illustrates the general workflow.
Troubleshooting Guides
Troubleshooting Dissolution Issues
This logical diagram outlines steps to take when encountering solubility problems with this compound.
References
- 1. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 2. biotage.com [biotage.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 13518-40-6 CAS MSDS (L-VALINE TERT-BUTYL ESTER HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: tert-Butyl L-valinate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in tert-Butyl L-valinate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Impurities in this compound can generally be categorized into three main groups:
-
Process-Related Impurities: These impurities originate from the manufacturing process and include unreacted starting materials, byproducts, and residual reagents.
-
Stereoisomeric Impurities: This category primarily consists of the opposite enantiomer, which can have significantly different biological activity.
-
Residual Solvents: These are organic solvents used during the synthesis and purification steps that are not completely removed.[1]
Q2: How can I identify the presence of these impurities in my sample?
A2: Several analytical techniques are employed to identify and quantify impurities in this compound:
-
High-Performance Liquid Chromatography (HPLC): A standard method for assessing purity and detecting non-volatile organic impurities.
-
Chiral HPLC: Specifically used to separate and quantify the L- and D-enantiomers, ensuring stereochemical purity.
-
Gas Chromatography (GC): The primary method for identifying and quantifying residual volatile organic solvents. Headspace GC is often used for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the main compound and to detect and quantify certain impurities without the need for reference standards.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS) to identify the molecular weights of unknown impurities.
Q3: What are the potential sources of these impurities?
A3: The presence of impurities is often linked to the synthetic route used to produce this compound. A common method involves the esterification of L-valine with a tert-butyl source, such as tert-butanol or isobutylene, in the presence of an acid catalyst.
-
Unreacted L-valine: Incomplete reaction can lead to the presence of the starting amino acid.
-
tert-Butanol: Can remain as a residual reagent.
-
D-Valine tert-Butyl Ester Hydrochloride: The presence of the D-enantiomer can result from racemization during the synthesis or from the use of starting materials that are not enantiomerically pure.
-
Byproducts of Esterification: Side reactions can lead to the formation of other related compounds.
-
Residual Solvents: Solvents used for reaction, workup, and recrystallization (e.g., dichloromethane, ethyl acetate, heptane) may be present in the final product.
Troubleshooting Guide
Problem: My reaction yield is consistently low, and the purity of the final product is below expectations.
-
Possible Cause 1: Incomplete Reaction. The esterification reaction may not have gone to completion.
-
Solution:
-
Increase the reaction time.
-
Ensure the catalyst is active and used in the correct stoichiometric amount.
-
Consider increasing the temperature, but be mindful of potential side reactions and racemization.
-
-
-
Possible Cause 2: Suboptimal Work-up Procedure. Impurities may not be effectively removed during the extraction and washing steps.
-
Solution:
-
Perform aqueous washes to remove unreacted L-valine and water-soluble byproducts.
-
Use a suitable organic solvent for extraction that provides good separation from the aqueous phase.
-
Consider a back-extraction step to further purify the product.
-
-
-
Possible Cause 3: Inefficient Purification. The chosen purification method (e.g., recrystallization, chromatography) may not be suitable for removing specific impurities.
-
Solution:
-
Experiment with different solvent systems for recrystallization to improve the removal of impurities.
-
If recrystallization is ineffective, consider flash column chromatography to separate the desired product from closely related impurities.
-
-
Problem: My final product shows the presence of the D-enantiomer when analyzed by chiral HPLC.
-
Possible Cause 1: Racemization during Synthesis. Harsh reaction conditions (e.g., high temperature, strong base or acid) can cause the chiral center to epimerize.
-
Solution:
-
Employ milder reaction conditions.
-
Reduce the reaction temperature and time.
-
Carefully control the pH during the work-up.
-
-
-
Possible Cause 2: Impure Starting Material. The L-valine used as a starting material may have contained a certain percentage of D-valine.
-
Solution:
-
Source high-purity, enantiomerically pure L-valine from a reputable supplier.
-
Analyze the starting material for enantiomeric purity before use.
-
-
Common Impurities and Their Typical Limits
The following table summarizes common impurities found in this compound and their generally accepted limits in pharmaceutical-grade materials.
| Impurity Category | Specific Impurity | Typical Specification Limit |
| Process-Related | L-Valine | ≤ 0.5% |
| tert-Butanol | Varies (as per ICH guidelines) | |
| Stereoisomeric | D-Valine tert-Butyl Ester HCl | ≤ 0.5% |
| Residual Solvents | Dichloromethane | ≤ 600 ppm |
| Ethyl Acetate | ≤ 5000 ppm | |
| Heptane | ≤ 5000 ppm | |
| Other Solvents | As per ICH Q3C Guidelines |
Experimental Protocol: Chiral HPLC Analysis
This protocol outlines a method for the determination of the enantiomeric purity of this compound.
1. Objective: To separate and quantify the L- and D-enantiomers of tert-Butyl valinate hydrochloride.
2. Materials and Reagents:
-
This compound sample
-
tert-Butyl D-valinate hydrochloride reference standard
-
HPLC-grade Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Trifluoroacetic acid (TFA)
3. Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based chiral column like CHIRALPAK® series)
4. Chromatographic Conditions:
-
Mobile Phase: Hexane:Isopropanol:TFA (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized for the specific column used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
5. Sample Preparation:
-
Standard Solution: Prepare a solution of tert-Butyl D-valinate hydrochloride in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1.0 mg/mL.
6. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time of the D-enantiomer.
-
Inject the sample solution.
-
Identify the peaks for the L- and D-enantiomers in the sample chromatogram based on the retention time obtained from the standard.
-
Calculate the percentage of the D-enantiomer in the sample using the peak areas.
7. System Suitability:
-
The resolution between the L- and D-enantiomer peaks should be greater than 1.5.
-
The tailing factor for the L-enantiomer peak should be less than 2.0.
Visualizations
Caption: Impurity formation pathway in the synthesis of this compound.
Caption: Troubleshooting workflow for low purity of this compound.
References
Technical Support Center: tert-Butyl L-valinate Hydrochloride Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of tert-Butyl L-valinate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for deprotecting this compound?
The most common method for the deprotection of tert-butyl esters is acidic hydrolysis. Strong acids like trifluoroacetic acid (TFA) are frequently used, typically in a solvent like dichloromethane (DCM). A common condition is a 1:1 (v/v) mixture of TFA and DCM, with the reaction stirred at room temperature for 2-5 hours.[1][2] The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][2]
Q2: My deprotection reaction is incomplete. What are the possible causes and solutions?
Incomplete deprotection of a tert-butyl ester can be due to several factors:
-
Insufficient reaction time: The reaction may simply need more time to go to completion. Continue to monitor the reaction by TLC or LC-MS until the starting material is no longer observed.[1]
-
Low concentration of acid: Ensure a sufficient excess of the acidic reagent is used. For TFA, a 50% v/v solution in DCM is common.[1]
-
Presence of water: If using anhydrous conditions, ensure all solvents and reagents are dry, as water can interfere with the reaction.[1]
-
Poor solubility of the starting material: Ensure your this compound is fully dissolved in the reaction solvent. A co-solvent may be necessary.[3]
-
Steric hindrance: If the molecule is sterically hindered around the ester, stronger acidic conditions or elevated temperatures might be required, provided the substrate is stable under these conditions.[3]
Q3: I am observing side products in my reaction. What could they be and how can I prevent them?
A common side reaction during acid-catalyzed deprotection is the formation of t-butylated byproducts.[1] The deprotection mechanism generates a reactive tert-butyl cation, which is an electrophile.[4] This cation can react with any nucleophiles present in the reaction mixture. If your molecule contains nucleophilic residues such as tryptophan, methionine, or tyrosine, these can be alkylated by the tert-butyl cation.[1]
To prevent these side reactions, "scavengers" can be added to the reaction mixture. Scavengers are nucleophilic compounds that will trap the tert-butyl cation before it can react with your desired product. Common scavengers include triisopropylsilane (TIS) and water.[3]
Q4: The deprotection is cleaving other acid-labile protecting groups in my molecule. What are my options?
If you have other acid-sensitive groups, such as Boc-protecting groups, ketals, or silyl ethers, the strong acidity of TFA may not be suitable.[5] In such cases, you can explore milder or more selective deprotection methods:
-
Aqueous Phosphoric Acid (H₃PO₄): This is an environmentally friendly and mild reagent that can deprotect tert-butyl esters, ethers, and carbamates while tolerating groups like CBZ carbamates and benzyl esters.[6][7][8]
-
Zinc Bromide (ZnBr₂): This Lewis acid can be used for the chemoselective hydrolysis of tert-butyl esters.[3][5] However, it's important to note that N-Boc and N-trityl groups have been reported to be labile under these conditions.[9]
-
Cerium(III) chloride (CeCl₃·7H₂O) with Sodium Iodide (NaI): This system has been reported for the selective deprotection of N-Boc-protected tert-butyl ester amino acids.[10]
Q5: How can I effectively remove the trifluoroacetic acid (TFA) after the reaction is complete?
Complete removal of TFA can be challenging due to its high boiling point. After initial removal of the bulk TFA and solvent using a rotary evaporator, co-evaporation with a solvent like toluene or DCM is an effective method.[1][2] This process involves adding the co-solvent to the residue and evaporating it again, repeating the cycle multiple times to ensure all residual TFA is removed.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| Incomplete Reaction | 1. Insufficient reaction time.2. Low concentration of acid.3. Presence of water in the reaction mixture.4. Poor solubility of starting material.5. Steric hindrance. | 1. Extend the reaction time and continue monitoring by TLC or LC-MS.2. Ensure a sufficient excess of acid is used (e.g., 50% v/v TFA in DCM).3. Use anhydrous solvents and reagents.4. Use a co-solvent to ensure complete dissolution.5. Consider stronger acidic conditions or higher temperatures if the substrate is stable. | [1][3] |
| Formation of Side Products (t-butylation) | The reactive tert-butyl cation byproduct is reacting with nucleophilic functional groups on the substrate. | Add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) and water (2.5-5% v/v) to the reaction mixture to trap the tert-butyl cation. | [3] |
| Loss of Other Protecting Groups | The deprotection conditions (e.g., strong acid) are too harsh and not selective for the tert-butyl ester. | Employ milder or more selective deprotection methods such as aqueous phosphoric acid, or zinc bromide in DCM. | [3][5][6] |
| Epimerization | The presence of a stereocenter adjacent to the carbonyl group can be susceptible to racemization under harsh conditions. | Use the mildest effective conditions and keep reaction times to a minimum. Zinc bromide treatment has been shown to proceed without epimerization. | [3] |
| Product is a Viscous Oil and Difficult to Handle | This can be inherent to the product's structure. | If purification is necessary, consider chromatography or precipitation/crystallization from a suitable solvent system. | [1] |
Experimental Protocols
Protocol 1: Standard TFA-mediated Deprotection
This protocol is suitable for substrates where selectivity is not a primary concern.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.[2]
-
Addition of TFA: To the stirred solution at room temperature, add an equal volume of trifluoroacetic acid (TFA). This creates a 1:1 (v/v) mixture of DCM and TFA.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-5 hours.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting material.[1][2]
-
Work-up:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1][2]
-
To ensure complete removal of residual TFA, perform co-evaporation with toluene (e.g., 3 x 10 mL).[2]
-
The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by precipitation, crystallization, or chromatography.[2][3]
-
Protocol 2: Deprotection with Aqueous Phosphoric Acid
This method is a milder alternative to TFA and is more environmentally benign.[6][7]
-
Reaction Setup: Dissolve the this compound in a suitable solvent.
-
Reagent Addition: Add aqueous phosphoric acid (85 wt %). The amount of acid and reaction conditions (time and temperature) will depend on the specific substrate and may require optimization.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: The work-up is typically convenient, often involving dilution with water and extraction of the product with an organic solvent.[8]
Protocol 3: Selective Deprotection with Zinc Bromide
This method can be used for the selective cleavage of tert-butyl esters in the presence of certain other acid-labile groups.[3]
-
Reaction Setup: Suspend the this compound in dichloromethane (DCM).
-
Reagent Addition: Add Zinc Bromide (ZnBr₂) (typically 5 equivalents) to the suspension.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to 24 hours depending on the substrate. Monitor the reaction by TLC or LC-MS.[3]
-
Work-up: Upon completion, the reaction is typically quenched with water, and the product is extracted into an organic solvent.
Visualizations
Caption: Deprotection pathway of tert-Butyl L-valinate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
storage and handling to prevent degradation of tert-Butyl L-valinate HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of tert-Butyl L-valinate HCl to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for tert-Butyl L-valinate HCl?
A1: To ensure the long-term stability of tert-Butyl L-valinate HCl, it is recommended to store the compound in a temperature-controlled environment. The optimal storage temperature range is between 0°C and 8°C.[1] Storing at these refrigerated conditions minimizes the rate of potential degradation reactions.
Q2: How should I handle tert-Butyl L-valinate HCl upon receiving it?
A2: Upon receipt, the container should be promptly moved to a designated cold storage area (0-8°C). It is crucial to handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of the powder. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.
Q3: Is tert-Butyl L-valinate HCl sensitive to moisture?
A3: Yes, tert-Butyl L-valinate HCl is susceptible to moisture. As an amino acid hydrochloride, it can be hygroscopic, meaning it can absorb moisture from the atmosphere.[2][3][4] This absorbed water can facilitate the primary degradation pathway, which is the hydrolysis of the tert-butyl ester. Therefore, it is critical to store it in a tightly sealed container in a dry environment.
Q4: What are the primary degradation products of tert-Butyl L-valinate HCl?
A4: The main degradation pathway for tert-Butyl L-valinate HCl is the acid-catalyzed hydrolysis of the tert-butyl ester bond. This reaction is accelerated by the presence of water and acidic conditions. The resulting degradation products are L-valine and tert-butanol. The tert-butanol can further undergo dehydration to form isobutylene, especially under acidic conditions.
Q5: How can I detect degradation in my sample of tert-Butyl L-valinate HCl?
A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact tert-Butyl L-valinate HCl from its primary degradation product, L-valine. The appearance of a peak corresponding to L-valine and a decrease in the peak area of the parent compound would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced yield in peptide synthesis reaction. | Degradation of tert-Butyl L-valinate HCl due to improper storage or handling. | Verify the purity of the starting material using a validated HPLC method. Ensure the compound has been stored at 0-8°C in a tightly sealed container. |
| Presence of an unexpected peak in the HPLC chromatogram of the starting material. | The unexpected peak could correspond to L-valine, indicating hydrolysis of the tert-butyl ester. | Compare the retention time of the unknown peak with an L-valine standard. If it matches, the starting material has likely degraded. |
| The powder appears clumpy or has changed in appearance. | The material may have absorbed moisture from the atmosphere due to improper sealing of the container or storage in a humid environment. | Perform a loss on drying or Karl Fischer titration to determine the water content. If high, the material may be partially hydrolyzed. Consider the impact on your experiment's stoichiometry. |
| Inconsistent results between different batches of the compound. | Variability in the purity or stability of different batches. | Always request a Certificate of Analysis (CoA) for each batch. Perform incoming quality control checks, including purity assessment by HPLC, to ensure consistency. |
Experimental Protocols
Protocol for Purity Assessment by HPLC
This protocol outlines a general method for assessing the purity of tert-Butyl L-valinate HCl and detecting the presence of its primary degradation product, L-valine.
1. Materials and Reagents:
-
tert-Butyl L-valinate HCl sample
-
L-valine reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 95% B over 15 minutes, then hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL solution of L-valine reference standard in Mobile Phase A.
-
Sample Solution: Prepare a 1 mg/mL solution of tert-Butyl L-valinate HCl in Mobile Phase A.
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard solution to determine the retention time of L-valine.
-
Inject the sample solution.
-
Analyze the chromatogram for the presence of a peak at the retention time of L-valine and calculate the area percentage of the main peak and any impurity peaks.
Protocol for Hygroscopicity Assessment
This protocol provides a method to assess the hygroscopic nature of tert-Butyl L-valinate HCl.[5][6]
1. Materials:
-
tert-Butyl L-valinate HCl powder
-
Analytical balance
-
Controlled humidity chamber or desiccators with saturated salt solutions to maintain specific relative humidity (RH).
-
Weighing dishes
2. Procedure:
-
Place a accurately weighed sample of tert-Butyl L-valinate HCl (approximately 100 mg) in a pre-weighed weighing dish.
-
Place the weighing dish in a controlled humidity chamber set to a specific relative humidity (e.g., 75% RH).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the sample and quickly weigh it.
-
Calculate the percentage of weight gain at each time point.
-
Plot the percentage of weight gain against time to observe the rate and extent of moisture absorption.
Visualizations
Degradation Pathway
Caption: Acid-catalyzed hydrolysis of tert-Butyl L-valinate HCl.
Experimental Workflow for Stability Testing
Caption: Workflow for ensuring the quality of tert-Butyl L-valinate HCl.
References
Technical Support Center: Scaling Up Reactions with tert-Butyl L-valinate Hydrochloride
Welcome to the technical support center for tert-Butyl L-valinate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up chemical reactions involving this compound. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in large-scale synthesis?
A1: this compound is a crucial building block in pharmaceutical and peptide synthesis.[1][2] Its primary large-scale application is as a protected form of the amino acid L-valine. The tert-butyl ester group protects the carboxylic acid functionality, allowing for selective reactions at the amino group, which is essential in the synthesis of complex peptides and active pharmaceutical ingredients (APIs).[2]
Q2: What are the key safety precautions to consider when handling larger quantities of this compound?
A2: When working with scaled-up quantities, it is imperative to consult the material safety data sheet (MSDS) for detailed safety information. General precautions include working in a well-ventilated area or using a fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. For large-scale reactions, consider additional engineering controls like closed systems to minimize exposure.
Q3: How does the solubility of this compound change in common solvents during scale-up?
Q4: Are there any known stability issues with this compound at an industrial scale?
A4: The hydrochloride salt form of L-valine tert-butyl ester generally enhances the compound's stability and handling characteristics, making it suitable for laboratory synthesis.[2] However, during scale-up, prolonged reaction times or elevated temperatures could potentially lead to degradation. It is advisable to conduct stability studies under your specific reaction conditions to ensure the integrity of the starting material.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of reactions involving this compound.
Issue 1: Incomplete or Slow Reaction
-
Q: My reaction is not going to completion after scaling up, what could be the cause?
-
A: Several factors can contribute to this. Firstly, inadequate mixing in a larger reactor can lead to poor mass transfer. Ensure your stirring or agitation is sufficient for the increased volume. Secondly, as mentioned in the FAQs, solubility issues can arise at a larger scale. Confirm that your starting material is fully dissolved. Lastly, temperature control is more challenging in large reactors; check for any "hot spots" or "cold spots" that could be affecting the reaction rate.
-
Issue 2: Increased Side Product Formation
-
Q: I am observing a higher percentage of impurities in my scaled-up batch compared to the lab-scale experiment. Why is this happening?
-
A: Longer reaction times, which are often necessary for larger batches, can lead to the formation of degradation products or other side reactions. Poor temperature control can also contribute significantly to the formation of side products. It is recommended to re-optimize the reaction temperature and time for the larger scale. Additionally, the order of reagent addition can become more critical on a larger scale and may need to be adjusted.
-
Issue 3: Difficulties in Product Isolation and Purification
-
Q: My usual work-up and purification procedure is not effective for the larger batch. What should I do?
-
A: Purification challenges are common during scale-up. For extractions, be aware that emulsion formation can be more prevalent in larger volumes. Using a different solvent system or adjusting the pH may be necessary. For chromatographic purification, the column dimensions and loading capacity need to be scaled appropriately. It might be beneficial to consider alternative purification methods like crystallization for larger quantities, as it can be more cost-effective and efficient at scale.
-
Data Presentation
Table 1: Example Reaction Parameters for Lab-Scale vs. Scale-Up
| Parameter | Lab-Scale (1 g) | Scale-Up (100 g) | Key Considerations for Scale-Up |
| This compound | 1.0 g | 100.0 g | Ensure consistent purity across batches. |
| Solvent Volume | 10 mL | 1 L | Perform solubility checks at the new concentration. |
| Reagent Molar Ratio | 1.2 eq | 1.15 eq | A slight reduction might be possible to minimize side products and cost. |
| Reaction Temperature | 25 °C | 25-30 °C | Monitor internal temperature closely to avoid exotherms. |
| Reaction Time | 4 hours | 6-8 hours | Reaction times may need to be extended due to mass transfer limitations. |
| Stirring Speed | 300 RPM | 150-250 RPM | Optimize for efficient mixing without causing splashing or shear stress. |
Note: The values in this table are illustrative examples and should be optimized for your specific reaction.
Experimental Protocols
Peptide Coupling Reaction: Lab-Scale vs. Scale-Up
This protocol provides a general methodology for a peptide coupling reaction using this compound as the amine component.
Lab-Scale Protocol (1 g)
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 g) and an N-protected amino acid (1.2 equivalents) in an appropriate solvent (e.g., 10 mL of dichloromethane).
-
Base Addition: Cool the mixture to 0 °C in an ice bath and add a suitable base (e.g., N,N-diisopropylethylamine, 2.5 equivalents) dropwise.
-
Coupling Agent Addition: Add a coupling agent (e.g., HATU, 1.15 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Quench the reaction with water and perform a liquid-liquid extraction.
-
Purification: Purify the crude product by flash column chromatography.
Scale-Up Protocol (100 g)
-
Reagent Preparation: In a 2 L jacketed reactor, charge this compound (100.0 g) and the N-protected amino acid (1.15 equivalents) followed by the solvent (e.g., 1 L of dichloromethane).
-
Base Addition: Cool the reactor to 0 °C using a chiller. Add the base (2.2 equivalents) slowly via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Coupling Agent Addition: Add the coupling agent in portions over 20 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Perform a quenched work-up and extraction in a larger separatory funnel or an appropriate extraction vessel.
-
Purification: Consider crystallization as a primary method of purification. If chromatography is necessary, use a larger column with an appropriate diameter-to-height ratio.
Visualizations
Caption: Troubleshooting workflow for common scale-up issues.
References
Validation & Comparative
A Comparative Guide to tert-Butyl L-valinate hydrochloride and Other Valine Derivatives in Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of amino acid derivatives is a critical determinant of success in peptide synthesis and the development of complex molecules. Valine, with its sterically hindered isopropyl side chain, presents unique challenges and opportunities. This guide provides an objective, data-driven comparison of tert-Butyl L-valinate hydrochloride (H-Val-OtBu·HCl) and other key valine derivatives, focusing on their performance in synthetic applications.
The Role of Protecting Groups in Valine Chemistry
Unmodified L-valine possesses two reactive functional groups: an α-amino group and an α-carboxyl group. In peptide synthesis, these groups must be temporarily masked or "protected" to prevent unwanted side reactions and ensure the controlled, sequential formation of peptide bonds.[1] Derivatives of valine are therefore categorized based on the protecting groups employed for the N-terminus (e.g., Fmoc, Boc) and the C-terminus (e.g., tert-butyl ester, methyl ester).
The choice of these protecting groups dictates the entire synthetic strategy, influencing reaction conditions, compatibility with other reagents, and the potential for side reactions like racemization.[][3] The concept of orthogonal protection is paramount; this strategy uses protecting groups that can be removed under distinct chemical conditions without affecting others, allowing for precise, stepwise synthesis.[4]
Comparison of C-Terminal Protecting Groups: The Esters
The primary role of this compound is to provide a valine building block with a protected C-terminus. The tert-butyl (OtBu) ester is a common choice, but other esters like methyl (OMe) and benzyl (OBzl) are also used. The selection of the ester has significant implications for stability, deprotection conditions, and steric hindrance.
Performance and Physicochemical Properties
The tert-butyl ester is favored in modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS) due to its stability to the basic conditions used for Fmoc group removal and its clean cleavage under acidic conditions (e.g., Trifluoroacetic Acid, TFA).[4][5] Methyl and benzyl esters are more common in solution-phase synthesis or Boc-based strategies. Benzyl esters offer the advantage of being removable via catalytic hydrogenation, a mild alternative to strong acid.[4]
Table 1: Comparison of Common Valine C-Terminal Ester Derivatives
| Feature | H-Val-OtBu·HCl (tert-Butyl Ester) | H-Val-OMe·HCl (Methyl Ester) | H-Val-OBzl·HCl (Benzyl Ester) |
| Primary Use Case | Fmoc-based SPPS, Acid-labile protection schemes | Solution-phase synthesis, Boc-SPPS | Boc-based SPPS, Hydrogenolysis strategies |
| Deprotection Condition | Strong/Moderate Acid (e.g., TFA) | Saponification (base) or strong acid | Catalytic Hydrogenation (H₂/Pd) or Strong Acid (HF, HBr) |
| Stability to Piperidine | High | Moderate (risk of hydrolysis/aminolysis) | High |
| Stability to TFA | Labile | Stable | Stable |
| Steric Hindrance | High | Low | Medium |
| Solubility | Generally good in organic solvents (e.g., DMF, DCM)[6] | Good in polar solvents | Moderate, improved organic solubility |
| Key Advantage | Orthogonal to Fmoc group; clean acid-catalyzed cleavage | Small size, useful in fragment condensation | Removable under mild, non-acidic conditions (hydrogenation) |
| Key Disadvantage | Generates reactive tert-butyl cation upon cleavage | Susceptible to racemization during saponification | Catalyst poisoning can be an issue (e.g., with sulfur-containing peptides) |
Comparison of N-Terminal Protecting Groups
While H-Val-OtBu·HCl has a free amino group, it is typically coupled with an N-terminally protected amino acid, or an N-protected version like Boc-Val-OtBu or Fmoc-Val-OtBu is used. The choice between the N-terminal protectors, primarily Boc and Fmoc, is the most fundamental decision in peptide synthesis.[]
Performance in Peptide Synthesis
The Fmoc strategy is dominant in modern SPPS due to its milder deprotection conditions (piperidine), which preserves acid-sensitive functionalities in complex peptides.[][5] The Boc strategy, requiring harsh acidic conditions (TFA for deprotection, HF for final cleavage), is robust and can be advantageous for synthesizing hydrophobic or aggregation-prone sequences.[]
Table 2: Performance Comparison of N-Protected Valine Derivatives in a Model Peptide Synthesis
| Performance Parameter | Boc-Val-OH | Fmoc-Val-OH |
| Deprotection Condition | Acid-labile (TFA) | Base-labile (Piperidine) |
| Coupling Efficiency | Generally high, especially with in situ neutralization protocols.[7] | High, but can be challenging due to steric hindrance. Optimization is often required.[7] |
| Racemization Risk | Low during deprotection cycles. | Higher risk, especially during activation of the subsequent amino acid.[3][8] |
| Side Reactions | Repetitive acid exposure can lead to side-chain protecting group loss or peptide cleavage from some resins.[7] | Base-catalyzed side reactions like aspartimide formation (with Asp residues) can occur.[5] |
| Compatibility | Used with Bzl/cyclohexyl side-chain protection. | Used with OtBu/Trt side-chain protection (Orthogonal Strategy). |
| Expected Crude Purity | Sequence-dependent, often high for standard sequences. | Sequence-dependent; can be lower without optimization for difficult couplings.[9] |
Data is representative and based on the well-documented characteristics of Boc and Fmoc chemistries. Actual yields and purities are highly dependent on the specific peptide sequence, coupling reagents, and synthesis protocol.[7][9]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for key steps involving valine derivatives in peptide synthesis.
Protocol 1: Solution-Phase Dipeptide Synthesis using H-Val-OMe·HCl
This protocol describes the synthesis of Boc-Trp-Val-OMe using an onium salt coupling reagent (HBTU).
Materials:
-
Boc-L-Trp-OH
-
H-L-Val-OMe·HCl
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, 1 M HCl, Saturated NaHCO₃, Brine
Procedure:
-
In a round-bottom flask, dissolve Boc-L-Trp-OH (1.0 equiv.) and HBTU (1.05 equiv.) in anhydrous DMF.
-
Add DIPEA (2.2 equiv.) to the solution and stir for 10-15 minutes at room temperature for pre-activation.
-
In a separate flask, dissolve H-L-Val-OMe·HCl (1.1 equiv.) in anhydrous DMF and add DIPEA (1.2 equiv.) to neutralize the hydrochloride salt.
-
Add the neutralized H-Val-OMe solution to the activated Boc-Trp-OH solution.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure dipeptide.[9]
Protocol 2: Nα-Boc Deprotection in the Presence of a tert-Butyl Ester
This protocol demonstrates the selective removal of an N-terminal Boc group while leaving a C-terminal tert-butyl ester intact, a key step in Boc-based synthesis.
Materials:
-
Nα-Boc-Amino Acid-OtBu or Nα-Boc-Peptide-OtBu
-
4 M HCl in 1,4-Dioxane (anhydrous)
-
Dry ethyl ether
Procedure:
-
Dissolve the Boc-protected substrate (e.g., Nα-Boc-Ala-OtBu) in 4 M HCl/Dioxane at 0°C.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed. The deprotected amino acid or peptide hydrochloride salt often precipitates from the solution.
-
Evaporate the solvent under high vacuum at room temperature.
-
Triturate the residue with cold, dry ethyl ether to induce or complete precipitation.
-
Collect the solid product by filtration, wash with cold ethyl ether, and dry under vacuum to yield the pure hydrochloride salt (e.g., H-Ala-OtBu·HCl).[10]
This procedure shows high selectivity, leaving the tert-butyl ester untouched while efficiently removing the Nα-Boc group.[10]
Summary and Recommendations
The selection of a valine derivative is a strategic choice dependent on the overall synthetic plan.
-
This compound (H-Val-OtBu·HCl) is the building block of choice for the C-terminal residue in an Fmoc-based solid-phase synthesis . Its key advantage is the stability of the OtBu ester to the basic conditions of Fmoc deprotection and its clean removal during the final acidic cleavage step.
-
L-Valine methyl ester hydrochloride (H-Val-OMe·HCl) is a cost-effective and low-steric-hindrance option best suited for solution-phase synthesis , particularly for creating peptide fragments that will be coupled later. Care must be taken during deprotection to avoid saponification-induced racemization.
-
L-Valine benzyl ester hydrochloride (H-Val-OBzl·HCl) offers a unique advantage in its deprotection via catalytic hydrogenation , making it valuable for synthesizing peptides that are sensitive to strong acids. It is a cornerstone of the traditional Boc/Bzl strategy.
-
For N-terminal protection, Fmoc-Val-OH is the modern standard for SPPS due to its mild, orthogonal deprotection chemistry, despite the potential for difficult couplings due to steric hindrance. Boc-Val-OH remains a robust and effective choice, particularly for complex, hydrophobic sequences where its strong acidic deprotection can help disrupt aggregation.[]
Ultimately, a thorough understanding of the principles of orthogonal protection and the specific chemical liabilities of the target peptide sequence will guide the researcher to the most effective and efficient synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. benchchem.com [benchchem.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Purity Assessment of tert-Butyl L-valinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The purity of tert-Butyl L-valinate hydrochloride, a critical building block in peptide synthesis and pharmaceutical development, is paramount to ensuring the quality, efficacy, and safety of the final product. A comprehensive analytical strategy is essential to identify and quantify impurities, including the D-enantiomer, residual solvents, and degradation products. This guide provides an objective comparison of various analytical methods for determining the purity of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific purity attribute being assessed. The following table summarizes the key performance characteristics of common analytical techniques for the purity analysis of this compound.
| Analytical Method | Parameter Measured | Principle | Advantages | Disadvantages | Typical Purity Range |
| High-Performance Liquid Chromatography (HPLC) - Reversed Phase | Chemical Purity, Impurities | Separation based on polarity | High resolution, sensitive, suitable for stability-indicating methods | May require derivatization for UV detection, method development can be time-consuming | ≥ 98%[1] |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantiomeric Purity | Separation of enantiomers on a chiral stationary phase | Direct measurement of enantiomeric excess, highly accurate | Chiral columns can be expensive, method development can be challenging | > 99% enantiomeric excess |
| Gas Chromatography (GC) | Volatile Impurities, Residual Solvents, Assay (with derivatization) | Separation based on volatility and interaction with a stationary phase | High sensitivity for volatile compounds | Requires derivatization for non-volatile compounds, potential for thermal degradation | - |
| Quantitative ¹H Nuclear Magnetic Resonance (q¹H NMR) | Assay, Structural Confirmation | Signal intensity is directly proportional to the number of protons | Absolute quantification without a reference standard of the analyte, provides structural information | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise | 98.0% - 99.8%[2] |
| Non-Aqueous Titration | Assay (Total Basicity) | Titration of the amine hydrochloride with a strong acid in a non-aqueous solvent | Simple, cost-effective, accurate for assay determination | Not specific for the active ingredient, does not detect neutral or acidic impurities | - |
| Optical Rotation | Chiral Identity and Purity | Measurement of the rotation of plane-polarized light | Fast, simple, confirms chiral identity | Not quantitative for small amounts of enantiomeric impurity, requires a known specific rotation value | Conforms to specification |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Stability-Indicating HPLC Method for Chemical Purity
This method is designed to separate this compound from its potential degradation products and process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug substance should be subjected to stress conditions such as acid and base hydrolysis, oxidation, and heat.[3][4] The chromatograms of the stressed samples should demonstrate that the main peak is well-resolved from any degradation products.
Chiral HPLC for Enantiomeric Purity
This method directly separates the L- and D-enantiomers of tert-Butyl L-valinate.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Polysaccharide-based chiral stationary phase (CSP) (e.g., CHIRALPAK® series).
-
Mobile Phase: A mixture of n-hexane and a polar organic modifier (e.g., isopropanol, ethanol) with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact ratio needs to be optimized for the specific column.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
Gas Chromatography (GC) with Derivatization for Assay and Impurities
Due to the low volatility of the hydrochloride salt, derivatization is necessary for GC analysis.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Derivatization Procedure:
-
Accurately weigh about 5 mg of the sample into a vial.
-
Add 100 µL of the derivatization reagent and 100 µL of a suitable solvent (e.g., acetonitrile).
-
Seal the vial and heat at 70-100°C for 30-60 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
Injector and Detector Temperature: 250°C and 280°C, respectively.
-
Injection Volume: 1 µL (split injection).
Quantitative ¹H NMR (q¹H NMR) for Assay
This method provides an absolute quantification of the analyte purity.
-
Instrumentation: NMR spectrometer (≥400 MHz).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and about 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
-
¹H NMR Parameters:
-
A sufficient relaxation delay (D1) should be used (e.g., 5 times the longest T₁ of the signals of interest) to ensure full relaxation of the protons.
-
A 90° pulse angle should be calibrated and used.
-
-
Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal to the integral of a signal from the internal standard, taking into account the number of protons each signal represents, their molecular weights, and the weight of the analyte and internal standard.
Non-Aqueous Titration for Assay
This is a classic method for the assay of amine hydrochlorides.
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet solution.
-
Procedure:
-
Accurately weigh about 200 mg of this compound.
-
Dissolve in 50 mL of glacial acetic acid.
-
Add a few drops of crystal violet indicator.
-
Titrate with 0.1 M perchloric acid until the color changes from violet to blue-green.
-
Perform a blank titration and make any necessary corrections.
-
Visualizations
The following diagrams illustrate the workflow for purity analysis and the decision-making process for method selection.
Caption: General workflow for the purity analysis of this compound.
Caption: Decision-making flowchart for selecting an analytical method.
References
A Comparative Guide to the HPLC Analysis of tert-Butyl L-valinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides and active pharmaceutical ingredients (APIs), the purity of chiral building blocks is paramount. tert-Butyl L-valinate hydrochloride, a widely used protected amino acid, requires rigorous analytical characterization to ensure the stereochemical integrity and chemical purity of the final product. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose, offering versatile methods for both enantiomeric purity assessment and the quantification of process-related impurities.
This guide provides a comparative overview of two principal HPLC methodologies for the analysis of this compound: Chiral HPLC for the direct separation of enantiomers and Reversed-Phase HPLC (RP-HPLC) for purity determination and impurity profiling. This comparison is supported by representative experimental data and detailed protocols to assist researchers in selecting and implementing the most suitable method for their analytical needs.
Comparative Performance of HPLC Methods
The selection of an appropriate HPLC method is contingent on the analytical objective. For quantifying the D-enantiomer impurity in this compound, a direct chiral HPLC method is indispensable. For assessing overall purity and identifying non-stereoisomeric impurities, RP-HPLC is the method of choice. The following table summarizes the key performance characteristics of these two approaches.
| Parameter | Chiral HPLC (Direct) | Reversed-Phase HPLC |
| Primary Application | Enantiomeric Purity (Quantification of D-isomer) | Purity Assay, Impurity Profiling |
| Typical Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | C18 (Octadecylsilane) |
| Separation Principle | Enantioselective interactions with a chiral selector | Hydrophobic (partitioning) interactions |
| Example Retention Time (L-Val-OtBu) | ~ 8.5 min | ~ 3.2 min |
| Example Retention Time (D-Val-OtBu) | ~ 10.2 min | ~ 3.2 min (not resolved from L-isomer) |
| Resolution (Rs) of Enantiomers | > 1.5 | Not Applicable |
| Detection | UV (210-220 nm) | UV (210-220 nm) |
| Key Advantage | Direct quantification of stereoisomeric impurities | High efficiency, robustness, broad applicability |
| Limitation | May not resolve non-chiral impurities | Does not separate enantiomers |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable analytical results. Below are representative methodologies for both chiral and reversed-phase HPLC analysis of this compound.
Method 1: Chiral HPLC for Enantiomeric Purity
This method is designed for the direct separation and quantification of the D-enantiomer of tert-butyl valinate from the desired L-enantiomer.
Instrumentation:
-
HPLC system with UV detector
Chromatographic Conditions:
-
Column: Chiral Polysaccharide-based column (e.g., CHIRALPAK® series or equivalent), 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic elution with n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 215 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Method 2: Reversed-Phase HPLC for Purity and Impurity Profiling
This method is suitable for the determination of the overall purity of this compound and for the separation of potential process-related impurities.
Instrumentation:
-
HPLC system with UV detector
Chromatographic Conditions:
-
Column: C18 reversed-phase column, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve this compound in a mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Visualizing Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each HPLC analysis.
A Comparative Guide to the Synthesis and Validation of tert-Butyl L-valinate hydrochloride in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis. This guide provides an objective comparison of tert-Butyl L-valinate hydrochloride, a key building block, against alternative protection strategies. The following sections detail its performance, supported by a comparative analysis of protecting group characteristics and a comprehensive experimental protocol for validation.
Performance Comparison of Carboxyl-Protecting Groups
The choice of a protecting group for the C-terminal carboxylic acid of an amino acid, such as valine, significantly impacts the overall efficiency and purity of peptide synthesis. The tert-butyl ester, utilized in this compound, offers distinct advantages and disadvantages when compared to other common protecting groups like benzyl esters.
| Protecting Group | Structure | Cleavage Conditions | Stability | Key Advantages | Potential Disadvantages |
| tert-Butyl (tBu) Ester | -COOC(CH₃)₃ | Strong acids (e.g., TFA, HCl)[1] | Stable to basic conditions and hydrogenolysis[1] | Orthogonal to Fmoc-based synthesis; cleavage conditions are compatible with many side-chain deprotection steps. | Requires strong acid for removal, which may not be suitable for sensitive peptides. |
| Benzyl (Bzl) Ester | -COOCH₂C₆H₅ | Catalytic hydrogenolysis (H₂/Pd-C) or strong acids (HF, TFMSA)[2] | Stable to acidic conditions used for Boc-group removal.[2] | Can be removed under mild hydrogenolysis conditions; orthogonal to Boc-based synthesis.[2] | Hydrogenolysis can be slow and is not compatible with sulfur-containing amino acids. Strong acid cleavage is harsh. |
| Methyl (Me) Ester | -COOCH₃ | Saponification (mild aqueous NaOH) | Less stable to basic conditions | Easily removed under mild basic conditions. | Not orthogonal with other base-labile protecting groups; risk of racemization during saponification. |
| Allyl (All) Ester | -COOCH₂CH=CH₂ | Palladium catalyst | Stable to both TFA and piperidine | Offers an additional level of orthogonality. | Requires a specific palladium catalyst for removal, which can sometimes be difficult to remove completely. |
Experimental Protocol: Comparative Synthesis of a Dipeptide
This protocol outlines a procedure for the comparative synthesis of a dipeptide (e.g., Val-Ala) using both this compound and L-Valine benzyl ester to validate and compare their performance in a practical setting.
Objective: To compare the coupling efficiency, yield, and purity of a dipeptide synthesized using two different C-terminal protecting groups for valine.
Materials:
-
This compound
-
L-Valine benzyl ester hydrochloride
-
Fmoc-L-Alanine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Piperidine
-
TFA (Trifluoroacetic acid)
-
Reversed-phase HPLC system
-
Mass spectrometer
Procedure:
-
Preparation of Amino Acid Solutions:
-
Group A (tert-Butyl): Dissolve this compound and DIEA in DMF.
-
Group B (Benzyl): Dissolve L-Valine benzyl ester hydrochloride and DIEA in DMF.
-
In a separate vial, dissolve Fmoc-L-Alanine, HBTU, and DIEA in DMF to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Add the activated Fmoc-L-Alanine solution to both Group A and Group B reaction mixtures.
-
Allow the reactions to proceed for 2 hours at room temperature with gentle agitation.
-
-
Fmoc-Deprotection:
-
Following the coupling reaction, treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the newly added alanine.
-
-
Cleavage and Deprotection:
-
Group A (tert-Butyl): Treat the dipeptide with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane to remove the tert-butyl ester and any side-chain protecting groups.
-
Group B (Benzyl): Subject the dipeptide to catalytic hydrogenolysis using H₂ gas and a palladium-on-carbon catalyst in methanol to cleave the benzyl ester.
-
-
Analysis:
-
Analyze the crude peptide products from both groups using reversed-phase HPLC to determine purity.
-
Confirm the identity of the synthesized dipeptide using mass spectrometry.
-
Calculate the overall yield for both synthetic routes.
-
Experimental Workflow and Logic
The following diagrams illustrate the key stages in solid-phase peptide synthesis (SPPS) and the decision-making process for selecting a protecting group.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Protecting Group Selection Logic.
Conclusion
The validation of synthesis using this compound demonstrates its utility, particularly within the widely adopted Fmoc/tBu solid-phase peptide synthesis strategy. Its stability under basic conditions and the clean, albeit strong, acidic cleavage make it a reliable choice for the synthesis of a broad range of peptides. The choice between a tert-butyl ester and an alternative, such as a benzyl ester, ultimately depends on the overall synthetic strategy, the presence of sensitive residues within the peptide sequence, and the desired orthogonality of the protecting groups. The experimental protocol provided offers a framework for researchers to conduct their own comparative analyses and make informed decisions for their specific synthetic targets.
References
A Comparative Guide to Chiral Auxiliaries: Spotlight on tert-Butyl L-valinate
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount for researchers, scientists, and drug development professionals. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust and predictable strategy for the synthesis of enantiomerically pure compounds. This guide provides a comparative analysis of several widely used chiral auxiliaries, with a special focus on the amino acid derivative, tert-Butyl L-valinate, alongside established auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is judged by several factors, including the level of stereocontrol it imparts (diastereomeric excess, d.e., or enantiomeric excess, e.e.), the chemical yield of the reaction, and the ease of its attachment and subsequent removal.
This guide will focus on the application of these auxiliaries in two key C-C bond-forming reactions: asymmetric alkylation and asymmetric aldol reactions.
Performance in Asymmetric Alkylation
Asymmetric alkylation is a fundamental method for the enantioselective synthesis of α-substituted carbonyl compounds, which are valuable building blocks in organic synthesis. The chiral auxiliary directs the approach of an electrophile to a prochiral enolate, leading to the preferential formation of one diastereomer.
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Yield (%) | Cleavage Conditions |
| tert-Butyl L-valinate derivative | Benzyl bromide | >95% e.e. | 72 | Acidic hydrolysis (e.g., 1N HCl) |
| Evans' Oxazolidinone | Benzyl bromide | >99% d.e. | 95 | LiOH, H₂O₂ |
| Allyl iodide | 98% d.e. | 92 | LiBH₄ | |
| Oppolzer's Sultam | Methyl iodide | >98% d.e. | 90 | LiAlH₄ |
| Benzyl bromide | >98% d.e. | 85 | LiOH, H₂O₂ | |
| Meyers' Chiral Formamidine | Ethyl iodide | 78% e.e. | 84 | Hydrazine or acidic hydrolysis |
Note: The data presented is representative and may vary depending on the specific substrate and reaction conditions.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds with control over two new stereocenters. The chiral auxiliary influences the facial selectivity of the enolate's attack on an aldehyde.
Table 2: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) | Cleavage Conditions |
| tert-Butyl L-valinate derivative | Isobutyraldehyde | 90% d.e. | 75 | Acidic hydrolysis (e.g., TFA) |
| Evans' Oxazolidinone | Isobutyraldehyde | >99% d.e. | 85 | LiOH, H₂O₂ |
| Benzaldehyde | >99% d.e. | 90 | LiBH₄ | |
| Oppolzer's Sultam | Isobutyraldehyde | >95% d.e. | 88 | LiAlH₄ |
| Benzaldehyde | >95% d.e. | 92 | LiOH, H₂O₂ |
Note: The data presented is representative and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and application of these synthetic strategies. Below are representative experimental protocols for asymmetric alkylation and aldol reactions using the discussed chiral auxiliaries.
Asymmetric Alkylation of a Glycine Schiff Base using a tert-Butyl L-valinate derived catalyst
This protocol describes the asymmetric benzylation of the N-(diphenylmethylene)glycine tert-butyl ester, a common precursor for the synthesis of α-amino acids.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Benzyl bromide
-
Chiral phase-transfer catalyst derived from L-valine
-
Potassium hydroxide
-
Toluene
-
Deionized water
Procedure:
-
To a solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the chiral phase-transfer catalyst (0.01 eq) in toluene, add a 50% aqueous solution of potassium hydroxide.
-
Cool the mixture to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction vigorously at 0 °C for the time required for the reaction to complete (monitor by TLC).
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Cleavage of the Schiff base and tert-butyl ester is typically achieved by treatment with aqueous acid (e.g., 1N HCl) to yield the desired α-amino acid.
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium in hexanes
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
Procedure:
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. After 15 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous ammonium chloride and extract the product with ethyl acetate. Purify by flash chromatography.
-
Alkylation: Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes. Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 4 hours. Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product and purify by flash chromatography.[1]
-
Cleavage: The chiral auxiliary can be cleaved by treatment with lithium hydroxide and hydrogen peroxide in a mixture of THF and water to yield the corresponding carboxylic acid.[1]
Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
Materials:
-
N-Propionyloxazolidinone (prepared as above)
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the N-propionyloxazolidinone (1.0 eq) in anhydrous DCM at -78 °C, add Bu₂BOTf (1.1 eq) followed by TEA (1.2 eq).
-
Stir the mixture for 30 minutes to form the boron enolate.
-
Add the aldehyde (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours, then warm to 0 °C for 1 hour.
-
Quench the reaction with a phosphate buffer (pH 7) and methanol.
-
Extract the product with DCM, dry the organic layer, and concentrate. Purify by flash chromatography.
-
Cleavage of the auxiliary can be performed as described for the alkylation product.
Visualizing the Workflow
To better understand the logical flow of these asymmetric syntheses, the following diagrams illustrate the key steps.
References
A Comparative Guide to Assessing the Enantiomeric Excess of tert-Butyl L-valinate Hydrochloride
For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral building blocks like tert-Butyl L-valinate hydrochloride is a critical quality attribute. This guide provides a comparative overview of prevalent analytical techniques for determining its enantiomeric excess (ee). We will delve into the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting experimental protocols and comparative data to inform method selection.
Introduction to Enantiomeric Excess Assessment
Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other.[1] It is a critical parameter in the synthesis of pharmaceuticals, where different enantiomers can exhibit distinct pharmacological and toxicological profiles. Accurate determination of ee is therefore essential for quality control and regulatory compliance. The most common methods rely on creating a diastereomeric interaction between the enantiomers and a chiral environment, leading to distinguishable physical properties that can be measured.
Comparison of Analytical Techniques
The choice of analytical method for determining the enantiomeric excess of this compound depends on factors such as required accuracy, sample throughput, availability of instrumentation, and the need for derivatization. Chiral HPLC and GC are chromatographic techniques that physically separate the enantiomers, while NMR spectroscopy differentiates them in solution through the use of chiral auxiliaries.
| Technique | Principle | Advantages | Limitations | Typical Throughput |
| Chiral HPLC | Direct or indirect separation on a chiral stationary phase (CSP) or after derivatization.[2][3] | High resolution and accuracy, well-established and robust, direct analysis often possible.[2] | Can be time-consuming, chiral columns can be expensive.[2] | Low to Medium |
| Chiral GC | Separation of volatile derivatives on a chiral stationary phase.[4][5] | High sensitivity and resolution. | Requires derivatization to increase volatility, potential for racemization during derivatization. | Medium |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[6][7] | Rapid analysis, low solvent consumption, non-destructive.[7][8] | Lower sensitivity than chromatographic methods, requires enantiomerically pure chiral auxiliary.[2] | High |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation of enantiomers. The use of a chiral stationary phase allows for differential interaction with the L- and D-enantiomers of tert-Butyl valinate, leading to different retention times.
Experimental Protocol: Direct Analysis on a Macrocyclic Glycopeptide CSP
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: CHIROBIOTIC T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm particle size.[9]
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.1% triethylammonium acetate), with the exact ratio optimized to achieve baseline separation. A typical starting point could be 20% Methanol / 80% 0.1% TEAA, pH 4.1.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[2]
-
Analysis: Inject the sample and integrate the peak areas for the L- and D-enantiomers. The enantiomeric excess is calculated using the formula:
-
ee (%) = [(AreaL - AreaD) / (AreaL + AreaD)] x 100
-
Chiral Gas Chromatography (GC)
For GC analysis, tert-Butyl valinate hydrochloride typically requires derivatization to increase its volatility and thermal stability. A common approach is N-acylation.
Experimental Protocol: N-Acetylation followed by Chiral GC-FID
-
Derivatization:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane).
-
Add a slight excess of a base (e.g., triethylamine) to neutralize the hydrochloride.
-
Add acetic anhydride and allow the reaction to proceed at room temperature to form the N-acetyl derivative.
-
Quench the reaction and extract the N-acetyl-tert-Butyl valinate.
-
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, such as one based on a modified cyclodextrin (e.g., CP Chirasil-DEX CB).[5]
-
Carrier Gas: Hydrogen or Helium.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 2 °C/min) to ensure separation.
-
Injector and Detector Temperature: 230 °C and 250 °C, respectively.
-
Analysis: Inject the derivatized sample and calculate the ee from the integrated peak areas of the two enantiomers.
NMR Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers in situ using a chiral derivatizing agent, which results in distinguishable signals in the NMR spectrum.
Experimental Protocol: Derivatization with Mosher's Acid
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Derivatizing Agent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid).[6]
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl3).
-
Add a slight molar excess of a non-chiral base (e.g., triethylamine) to free the amine.
-
Add one equivalent of Mosher's acid chloride or Mosher's acid in the presence of a coupling agent (e.g., DCC).
-
Allow the reaction to proceed to completion to form the diastereomeric Mosher amides.
-
-
NMR Acquisition: Acquire a standard 1H NMR spectrum.
-
Analysis: The presence of the D-enantiomer will result in a separate set of signals for the diastereomer formed with (R)-Mosher's acid. The tert-butyl group or the α-proton signals are often well-resolved. Integrate the corresponding signals for the two diastereomers (IL and ID) to calculate the enantiomeric excess:
-
ee (%) = [(IL - ID) / (IL + ID)] x 100
-
Visualizing the Workflow
The general workflow for assessing enantiomeric excess can be visualized as a series of steps from sample preparation to data analysis.
Caption: Workflow for ee determination.
The decision on which analytical path to follow can be guided by several factors, including the availability of equipment and the required sensitivity.
Caption: Decision tree for method selection.
References
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
The Versatility of tert-Butyl L-valinate Hydrochloride in Synthetic Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of building blocks and protecting groups is paramount to the success of complex molecular synthesis. Among these, tert-Butyl L-valinate hydrochloride has emerged as a valuable and versatile tool, particularly in the realms of peptide synthesis and the construction of chiral pharmaceuticals. This guide provides an objective comparison of its performance with alternative reagents, supported by experimental data, detailed methodologies, and a visual representation of its application in a multi-step synthesis.
Performance in Asymmetric Synthesis: A Comparative Overview
A key application of chiral amino acid derivatives is to serve as precursors for chiral auxiliaries or to be used in diastereoselective reactions. The tert-butyl ester group in this compound offers significant steric hindrance, which can effectively control the stereochemical outcome of reactions at the α-carbon.
To illustrate this, we can examine the performance of tert-butyl esters in the asymmetric alkylation of glycine Schiff bases, a common method for synthesizing α-amino acids. The data presented below, while not a direct comparison of L-valine esters, highlights the high diastereoselectivity achievable with the tert-butyl group, which serves as a proxy for the stereodirecting potential of tert-Butyl L-valinate in similar transformations.
Table 1: Performance Comparison of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary/Substrate System | Electrophile | Base | Yield (%) | Diastereomeric/Enantiomeric Excess (%) |
| N-(Diphenylmethylene)glycine tert-butyl ester | Benzyl bromide | KOH | 95 | 88 (ee) |
| N-(Diphenylmethylene)glycine tert-butyl ester | Allyl bromide | KOH | 92 | 85 (ee) |
| Evans' Oxazolidinone | Benzyl bromide | LDA | 90-98 | >98 (de) |
| Myers' Pseudoephedrine Amide | Methyl iodide | LiHMDS | 90-99 | >98 (de) |
| Enders' SAMP/RAMP Hydrazone | Iodomethane | LDA | 90-98 | >95 (de) |
Data for N-(Diphenylmethylene)glycine tert-butyl ester is representative of the stereocontrol offered by the tert-butyl group. Data for other auxiliaries is included for comparative purposes.
The Role of the tert-Butyl Ester in Peptide Synthesis
In peptide synthesis, the choice of protecting group for the C-terminus of an amino acid is crucial for preventing unwanted side reactions and ensuring high coupling yields.[1] The tert-butyl ester of L-valine offers distinct advantages over other common esters, such as methyl or benzyl esters.
Table 2: Comparison of C-Terminal Protecting Groups in Peptide Synthesis
| Protecting Group | Cleavage Conditions | Stability | Potential Side Reactions |
| tert-Butyl Ester | Strong acid (e.g., TFA) | Stable to catalytic hydrogenation and mild base. | Formation of tert-butyl cation can lead to alkylation of sensitive residues (e.g., Trp, Met). |
| Methyl Ester | Saponification (e.g., NaOH) | Susceptible to hydrolysis. | Racemization can occur under basic conditions. |
| Benzyl Ester | Catalytic Hydrogenolysis (e.g., H₂/Pd) or strong acid (HF) | Labile to strong acids. | Incomplete removal can be an issue. |
The tert-butyl group's stability to a wide range of reaction conditions, coupled with its clean removal under strong acid, makes this compound a preferred choice in many synthetic strategies, particularly in solid-phase peptide synthesis (SPPS) using the Boc (tert-butoxycarbonyl) strategy.[2]
Experimental Protocols
General Protocol for Dipeptide Synthesis using this compound
This protocol outlines the coupling of an N-terminally protected amino acid (e.g., Boc-L-Alanine) with this compound in a solution-phase synthesis.
Materials:
-
N-Boc-L-Alanine
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) or Oxyma
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Neutralization of this compound: Dissolve this compound (1.0 eq) in DCM. Add DIPEA (1.1 eq) and stir at room temperature for 15 minutes.
-
Activation of N-Boc-L-Alanine: In a separate flask, dissolve N-Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in DCM. Cool the solution to 0°C and add DCC (1.1 eq). Stir for 30 minutes at 0°C.
-
Coupling: Add the activated N-Boc-L-Alanine solution to the neutralized tert-Butyl L-valinate solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected dipeptide, Boc-L-Ala-L-Val-OtBu.
Application in Pharmaceutical Synthesis: The Boceprevir Case Study
This compound is a key starting material in the synthesis of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C.[3] The synthesis of this complex molecule involves multiple steps where the valine moiety is incorporated early on.
Boceprevir Synthesis Workflow
The following diagram illustrates a simplified workflow for the synthesis of Boceprevir, highlighting the incorporation of the tert-butyl valine derivative.
Caption: Simplified workflow for the synthesis of Boceprevir.
Conclusion
This compound offers a compelling combination of steric control and protecting group stability, making it a highly effective reagent in both asymmetric synthesis and peptide chemistry.[1] Its utility is underscored by its application in the synthesis of complex, biologically active molecules like Boceprevir. While other protecting groups and chiral auxiliaries have their own merits, the tert-butyl ester provides a robust and reliable option for many synthetic challenges. The choice of reagent will ultimately depend on the specific requirements of the synthetic route, including the desired stereochemistry, the presence of other functional groups, and the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-Benefit Analysis: Tert-Butyl L-valinate Hydrochloride in Peptide Synthesis and Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that directly impacts the efficiency, purity, and overall cost of synthesizing peptide-based therapeutics. Tert-Butyl L-valinate hydrochloride (H-Val-OtBu·HCl) is a key chiral building block, primarily utilized in peptide synthesis. This guide provides an objective comparison of its performance against its main alternative, Nα-Boc-L-valine (Boc-Val-OH), and discusses its role within the broader context of solid-phase peptide synthesis (SPPS) strategies.
Executive Summary
This compound serves as a valuable reagent in peptide synthesis, offering the advantage of a pre-protected C-terminus. This is particularly useful in solution-phase synthesis and specific solid-phase strategies. Its primary competitor, Boc-L-valine, represents a different strategic approach where the N-terminus is protected. The choice between these two building blocks is intrinsically linked to the overarching synthetic strategy, with the modern Fmoc/tBu approach generally favored for its milder reaction conditions and higher crude purity, despite the potentially higher initial cost of Fmoc-protected amino acids. The Boc/Bzl strategy, where H-Val-OtBu·HCl finds its niche, remains relevant for the synthesis of hydrophobic or aggregation-prone peptides.
Data Presentation: A Comparative Overview
The following tables summarize the key comparative aspects of using this compound versus its alternatives, focusing on the two main SPPS strategies: Boc/Bzl and Fmoc/tBu.
Table 1: Comparison of L-Valine Derivatives in Peptide Synthesis
| Feature | This compound (H-Val-OtBu·HCl) | Nα-Boc-L-valine (Boc-Val-OH) | Nα-Fmoc-L-valine (Fmoc-Val-OH) |
| Primary Application | Solution-phase synthesis; C-terminal residue in Boc-SPPS | N-terminal protected building block in Boc-SPPS | N-terminal protected building block in Fmoc-SPPS |
| Protecting Group Strategy | C-terminal tert-butyl ester | N-terminal Boc group | N-terminal Fmoc group |
| Deprotection Conditions | Not applicable for coupling; final deprotection with strong acid (e.g., TFA) | Strong acid (e.g., TFA) for N-terminal deprotection | Mild base (e.g., piperidine) for N-terminal deprotection |
| Potential for Racemization | Low during coupling, as the free amine is the nucleophile.[1] | Can be minimized with appropriate coupling reagents and additives.[2] | Generally low with modern coupling reagents. |
| Side Reactions | Potential for tert-butylation of sensitive residues during final cleavage.[3] | Similar potential for tert-butylation during final cleavage. | Fewer side reactions due to milder deprotection conditions.[1] |
Table 2: Cost-Benefit Analysis of Boc vs. Fmoc Strategies
| Parameter | Boc/Bzl Strategy (utilizing Boc-Val-OH) | Fmoc/tBu Strategy (utilizing Fmoc-Val-OH) |
| Protected Amino Acid Cost | Generally lower.[1][4] | Generally higher, but prices are decreasing.[1] |
| Deprotection Reagents | Relatively inexpensive (TFA).[4] | More expensive (piperidine). |
| Solvents | Less expensive (e.g., DCM).[4] | More expensive (e.g., DMF, NMP). |
| Coupling Efficiency | Can be lower for difficult sequences. | Generally higher, especially with modern coupling reagents.[4] |
| Crude Purity | May be lower due to harsher deprotection conditions.[1] | Generally higher due to milder conditions.[1] |
| Final Yield | Can be lower due to side reactions and purification losses. | Often higher due to increased crude purity. |
| Waste Generation | Generates hazardous acidic waste. | Generates basic waste, which can be easier to handle. |
| Automation Friendliness | Less amenable to full automation. | Highly suitable for automated synthesis. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for the coupling of L-valine derivatives in peptide synthesis.
Protocol 1: Solution-Phase Dipeptide Synthesis using H-Val-OtBu·HCl
This protocol describes the synthesis of a dipeptide (e.g., Boc-Phe-Val-OtBu) in solution.
Materials:
-
Boc-L-Phenylalanine (Boc-Phe-OH)
-
This compound (H-Val-OtBu·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of Boc-Phe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM, add H-Val-OtBu·HCl (1.0 equivalent) and DIPEA (1.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide.
Protocol 2: Solid-Phase Peptide Synthesis (Boc-SPPS) using Boc-Val-OH
This protocol outlines a single coupling cycle for the incorporation of Boc-L-valine onto a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-valine (Boc-Val-OH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
50% Trifluoroacetic acid (TFA) in DCM (v/v)
Procedure:
-
Deprotection: Swell the peptide-resin in DCM. Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat again for 20 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin with DCM, followed by isopropanol, and then DMF.
-
Neutralization: Treat the resin with a solution of 5% DIPEA in DMF.
-
Coupling: In a separate vessel, pre-activate Boc-Val-OH (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to ensure the coupling reaction is complete.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships discussed in this guide.
Caption: Simplified workflow of a single cycle in Boc-Solid Phase Peptide Synthesis (SPPS).
Caption: Relationship between L-valine derivatives and their primary synthetic applications.
Conclusion
The cost-benefit analysis of using this compound is nuanced and highly dependent on the specific synthetic strategy and scale of production. For solution-phase synthesis and the introduction of a C-terminal valine ester in Boc-SPPS, it is an indispensable reagent. However, for the routine incorporation of valine residues in solid-phase peptide synthesis, the choice is dictated by the overarching protecting group strategy.
While the Boc strategy, utilizing reagents like Boc-Val-OH, may offer lower initial raw material costs, the Fmoc strategy often proves more cost-effective in the long run for many applications due to its milder reaction conditions, higher coupling efficiencies, and greater amenability to automation, leading to higher purity crude products and reduced purification costs.[1][4]
Ultimately, the decision to use this compound or its alternatives should be made after a thorough evaluation of the target peptide's sequence, the desired scale of synthesis, and the available laboratory infrastructure and expertise. For drug development professionals, a pilot study comparing different strategies for a specific target molecule is often the most prudent approach to identifying the most efficient and cost-effective synthetic route.
References
A Comparative Guide to Amine Protecting Groups for L-Valine Tert-Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount. For the amino acid L-valine tert-butyl ester, a common building block, the selection of an appropriate amine protecting group is critical to ensure high yields, prevent side reactions, and enable selective deprotection. This guide provides an objective comparison of three widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc), with a focus on their application to L-valine tert-butyl ester. The comparison is supported by experimental data and detailed protocols to inform synthetic strategy.
Orthogonality and Deprotection Strategies
The principle of orthogonal protection is fundamental in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others. Boc, Cbz, and Fmoc groups exhibit distinct labilities, forming an orthogonal set that provides synthetic flexibility.
-
Boc (tert-Butoxycarbonyl): This acid-labile group is stable to catalytic hydrogenation and basic conditions, making it orthogonal to Cbz and Fmoc groups.
-
Cbz (Carbobenzyloxy): Typically removed by catalytic hydrogenolysis, the Cbz group is stable to the acidic and basic conditions used for Boc and Fmoc removal, respectively.[1]
-
Fmoc (9-Fluorenylmethoxycarbonyl): This base-labile group is readily cleaved by amines, such as piperidine, and is stable to acid and hydrogenolysis conditions, ensuring its orthogonality to Boc and Cbz groups.[2]
The distinct deprotection pathways of these groups allow for their selective removal, a critical aspect in the synthesis of complex molecules.
Caption: Orthogonal deprotection strategies for Boc, Cbz, and Fmoc protected L-valine tert-butyl ester.
Quantitative Comparison of Protecting Groups
The choice of a protecting group is often dictated by factors such as reaction yield, ease of introduction and removal, and stability towards various reagents. The following tables summarize quantitative data for the protection and deprotection of L-valine tert-butyl ester with Boc, Cbz, and Fmoc groups.
Table 1: Protection of L-Valine Tert-Butyl Ester
| Protecting Group | Reagent | Base | Solvent | Reaction Time | Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | 4 h | ~98% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate (NaHCO₃) | Dioxane/Water | 12 h | ~95% |
| Fmoc | Fmoc-OSu | Sodium bicarbonate (NaHCO₃) | Acetone/Water | 8 h | ~90% |
Table 2: Deprotection of N-Protected L-Valine Tert-Butyl Ester
| Protected Amino Ester | Deprotection Reagent | Solvent | Reaction Time | Yield (%) |
| Boc-Val-OtBu | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 1 h | >95% |
| Cbz-Val-OtBu | H₂ (1 atm), 10% Pd/C | Methanol | 4 h | ~97% |
| Fmoc-Val-OtBu | 20% Piperidine in DMF | N,N-Dimethylformamide (DMF) | 30 min | >95% |
Experimental Protocols
Detailed methodologies for the protection and deprotection of L-valine tert-butyl ester are provided below. These protocols are based on established literature procedures and are intended to serve as a guide for laboratory practice.
tert-Butoxycarbonyl (Boc) Protection and Deprotection
Protection Workflow:
Caption: Experimental workflow for the Boc protection of L-valine tert-butyl ester.
Protocol for Boc Protection:
To a solution of L-valine tert-butyl ester hydrochloride (1 equivalent) in dichloromethane (DCM), triethylamine (2.2 equivalents) is added at 0 °C. Di-tert-butyl dicarbonate (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature for 4 hours. Upon completion, the reaction is quenched with water, and the organic layer is washed with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford Boc-L-valine tert-butyl ester in approximately 98% yield.
Protocol for Boc Deprotection:
Boc-L-valine tert-butyl ester (1 equivalent) is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). The solution is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual TFA. The resulting L-valine tert-butyl ester TFA salt is obtained in quantitative yield (>95%).
Carbobenzyloxy (Cbz) Protection and Deprotection
Protection Workflow:
Caption: Experimental workflow for the Cbz protection of L-valine tert-butyl ester.
Protocol for Cbz Protection:
L-valine tert-butyl ester hydrochloride (1 equivalent) is dissolved in a mixture of dioxane and water. The solution is cooled to 0 °C, and sodium bicarbonate (2.5 equivalents) is added, followed by the portion-wise addition of benzyl chloroformate (1.1 equivalents). The reaction mixture is stirred at room temperature for 12 hours. After completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by crystallization to yield Cbz-L-valine tert-butyl ester (approx. 95% yield).
Protocol for Cbz Deprotection:
To a solution of Cbz-L-valine tert-butyl ester (1 equivalent) in methanol, 10% palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for 4 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give L-valine tert-butyl ester in approximately 97% yield.
9-Fluorenylmethoxycarbonyl (Fmoc) Protection and Deprotection
Protection Workflow:
Caption: Experimental workflow for the Fmoc protection of L-valine tert-butyl ester.
Protocol for Fmoc Protection:
L-valine tert-butyl ester hydrochloride (1 equivalent) is dissolved in a mixture of acetone and water. Sodium bicarbonate (2 equivalents) is added, and the mixture is stirred until the starting material dissolves. A solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 equivalents) in acetone is then added dropwise. The reaction is stirred at room temperature for 8 hours. The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The organic layer is washed with 1N HCl and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford Fmoc-L-valine tert-butyl ester (approx. 90% yield).[3]
Protocol for Fmoc Deprotection:
Fmoc-L-valine tert-butyl ester (1 equivalent) is dissolved in N,N-dimethylformamide (DMF), and piperidine is added to a final concentration of 20% (v/v). The solution is stirred at room temperature for 30 minutes. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield L-valine tert-butyl ester in over 95% yield.[4]
References
Safety Operating Guide
Proper Disposal of tert-Butyl L-valinate hydrochloride: A Step-by-Step Guide
For researchers and scientists in drug development, ensuring the safe disposal of chemical reagents like tert-Butyl L-valinate hydrochloride is paramount. Adherence to proper disposal protocols minimizes environmental impact and protects laboratory personnel. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, based on established safety data.
I. Essential Safety & Handling Information
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. While it is not classified as a hazardous substance under EU regulations, it may cause skin, eye, and respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H20ClNO2 |
| Molecular Weight | 209.71 g/mol |
| Melting Point | 142.0 to 146.0 °C[3] |
| Boiling Point | 241.7°C at 760 mmHg[3] |
| Flash Point | 100°C[3] |
| Solubility | No data available |
| Appearance | White solid/crystals[4][5] |
II. Personal Protective Equipment (PPE)
To ensure personal safety during handling and disposal, the following PPE is mandatory:
-
Respiratory Protection: A dust respirator or an approved/certified respirator should be used, especially if dust is generated[1].
-
Body Protection: A full suit or lab coat and boots should be worn to prevent skin contact[1].
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to entrust it to a licensed professional waste disposal service[6][7]. Do not dispose of this chemical with household garbage[7].
Step 1: Container Preparation Ensure the waste container is clearly and accurately labeled with the chemical name: "this compound". The container must be kept tightly closed[1][2][3].
Step 2: Waste Collection Carefully transfer the waste this compound into the designated waste container. Use appropriate tools, such as a shovel or scoop, to handle the solid material[1]. Avoid creating dust during the transfer[2].
Step 3: Storage Pending Disposal Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2][4]. Storage temperatures should not exceed 5°C (41°F)[1].
Step 4: Arrange for Professional Disposal Contact a licensed waste disposal company to arrange for the collection and disposal of the chemical waste. Always follow federal, state, and local environmental control regulations[1][6].
IV. Accidental Spill Response
In the event of a spill, follow these procedures:
-
Small Spill: Use appropriate tools to carefully scoop the spilled material into a convenient waste disposal container[1].
-
Large Spill: Use a shovel to place the spilled material into a designated waste disposal container[1].
-
Ventilation: Ensure adequate ventilation in the spill area[2].
-
Ignition Sources: Remove all sources of ignition from the area[2].
-
Personal Precautions: Evacuate personnel to a safe area and ensure anyone involved in the cleanup is wearing the appropriate PPE[2].
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for tert-Butyl L-valinate hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for tert-Butyl L-valinate hydrochloride, including detailed operational and disposal plans to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Adherence to proper safety protocols is crucial to mitigate these risks.
Recommended Personal Protective Equipment (PPE):
A multi-layered approach to personal protection is necessary to ensure minimal exposure.
| PPE Category | Item | Standard |
| Eye/Face Protection | Chemical safety goggles or a full face shield. | NIOSH (US) or EN 166 (EU) approved.[3] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Inspect for degradation or punctures before use.[4] |
| Full-sleeved lab coat. | --- | |
| Long pants and closed-toe shoes. | Ensure no exposed skin.[4] | |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter. | Recommended for operations generating dust or aerosols.[4] |
| Full-face respirator. | To be used in cases of insufficient ventilation.[4] |
Operational Plan for Safe Handling
A systematic workflow is critical for minimizing exposure and preventing contamination.
Step-by-Step Handling Procedure:
-
Pre-Operational Checks:
-
Ventilation: All handling, especially weighing, should occur in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Emergency Equipment: Verify the accessibility and functionality of a safety shower and an eyewash station.[4]
-
Spill Kit: Ensure a chemical spill kit suitable for powdered reagents is readily available.[4]
-
Review SDS: Familiarize yourself with the Safety Data Sheet (SDS) for this compound.
-
-
Handling the Compound:
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Conduct all weighing operations within a chemical fume hood to control dust.[4]
-
Solution Preparation: When dissolving, add the solid compound to the solvent slowly to prevent splashing.[4]
-
Dust Prevention: Handle the solid material with care to avoid the formation of dust and aerosols.[1][2]
-
-
Post-Handling Procedures:
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Waste Collection: All materials contaminated with this compound, such as disposable gloves, weighing paper, and other labware, must be collected in a designated and clearly labeled hazardous waste container.[4]
-
Disposal Method: Dispose of the hazardous waste in accordance with all applicable local, state, and federal environmental control regulations.[2][5] It is recommended to use a licensed disposal company for surplus and non-recyclable solutions.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C9H20ClNO2 |
| Molecular Weight | 209.71 g/mol |
| Melting Point | 142.0 to 146.0 °C[2] |
| Boiling Point | 241.7°C at 760mmHg[2] |
| Flash Point | 100°C[2] |
| Storage Temperature | 0-5°C[2] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
